molecular formula C17H24N2O B1335190 1-Benzoyl-4,4'-bipiperidine CAS No. 878440-79-0

1-Benzoyl-4,4'-bipiperidine

Cat. No.: B1335190
CAS No.: 878440-79-0
M. Wt: 272.4 g/mol
InChI Key: HAKNHQBERYQVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4,4'-bipiperidine is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzoyl-4,4'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-4,4'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNHQBERYQVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390399
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878440-79-0
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-Benzoyl-4,4'-bipiperidine

[1]

CAS: 878440-79-0 | Formula: C₁₇H₂₄N₂O | M.W.: 272.39 g/mol [1]

Executive Summary

1-Benzoyl-4,4'-bipiperidine represents a critical "privileged scaffold" intermediate in modern medicinal chemistry.[1] By desymmetrizing the 4,4'-bipiperidine core, this molecule provides a unique bifunctional handle: a lipophilic, receptor-interacting benzoyl terminus and a reactive secondary amine for library diversification.[1] This guide analyzes its structural properties, validated synthetic protocols, and application in Fragment-Based Drug Design (FBDD), specifically targeting GPCR and ion channel modulators.[1]

Molecular Architecture & Physiochemical Properties[2]

The molecule consists of two directly linked piperidine rings. One nitrogen is amidated (benzoylated), reducing its basicity and locking the conformation of that ring via the amide resonance. The other nitrogen remains a secondary amine (

Table 1: Physiochemical Profile
PropertyValueStructural Implication
Molecular Weight 272.39Fragment-like; ideal for lead optimization.[1]
cLogP ~2.3 - 2.6Moderate lipophilicity; good membrane permeability potential.[1]
TPSA 32.34 ŲLow polar surface area suggests excellent CNS penetration.
H-Bond Donors 1 (NH)The distal amine is the sole donor.[1]
H-Bond Acceptors 2 (C=O, N)Amide carbonyl and distal amine nitrogen.[1]
Rotatable Bonds 2Bond between piperidine rings allows conformational adaptation.
Structural Dynamics: The "Bipiperidine Bridge"

The 4,4'-bipiperidine bond creates a semi-rigid linker.[1] Unlike flexible alkyl chains, the bipiperidine core restricts the spatial orientation of the termini.

  • Proximal Ring (Benzoyl): Adopts a flattened chair conformation due to

    
     strain from the amide group. The amide bond exhibits restricted rotation, often visible as rotamers in NMR at low temperatures.
    
  • Distal Ring (Free Amine): Retains a classic chair conformation. The equatorial preference of the 4-substituent minimizes 1,3-diaxial interactions.[1]

Synthetic Pathways: Desymmetrization Strategies

Synthesizing 1-Benzoyl-4,4'-bipiperidine requires the controlled desymmetrization of the symmetric 4,4'-bipiperidine precursor.[1]

Method A: Statistical Mono-Benzoylation (Direct Route)

Best for: Rapid, small-scale generation where purification is automated.[1]

Protocol:

  • Dissolution: Dissolve 4,4'-bipiperidine (1.0 eq) in DCM at 0°C.

  • Base: Add TEA (1.1 eq) or DIPEA to scavenge HCl.

  • Addition: Add Benzoyl chloride (0.9 eq) dropwise over 60 minutes. Crucial: Sub-stoichiometric addition prevents bis-benzoylation.[1]

  • Workup: Basic aqueous wash removes unreacted starting material (which remains in the aqueous phase at pH < 10 due to diprotonation). The mono-benzoyl product extracts into DCM.[1]

Method B: Orthogonal Protection (High Purity Route)

Best for: GMP synthesis or large-scale production requiring strict impurity control.[1]

Protocol:

  • Mono-Boc Protection: React 4,4'-bipiperidine with

    
     (0.9 eq) to yield N-Boc-4,4'-bipiperidine.[1]
    
  • Benzoylation: React the free amine of the mono-Boc intermediate with Benzoyl chloride.

  • Deprotection: Removal of the Boc group (TFA/DCM or HCl/Dioxane) yields the target 1-Benzoyl-4,4'-bipiperidine as a salt.[1]

Visualization: Synthesis Logic Flow

SynthesisPathcluster_purificationSelf-Validating PurificationStart4,4'-Bipiperidine(Symmetric Core)Mono1-Benzoyl-4,4'-bipiperidine(Target)Start->Mono Controlled Acylation(DCM, 0°C)Bis1,1'-Dibenzoyl-4,4'-bipiperidine(Impurity)Start->Bis Over-reactionBenzoylClBenzoyl Chloride(0.9 eq)BenzoylCl->MonoAcidWashAcidic Wash (pH 4)Mono->AcidWashOrgLayerOrganic Layer(Contains Mono + Bis)AcidWash->OrgLayerAqLayerAqueous Layer(Removes SM)AcidWash->AqLayer

Figure 1: Reaction pathway highlighting the statistical challenge of desymmetrization and the purification logic based on basicity differences.[1]

Applications in Drug Discovery[2][3][4][5][6][7]

The 1-Benzoyl-4,4'-bipiperidine structure acts as a "linker-scaffold" in two primary domains:

GPCR Ligand Design (Dopamine/Serotonin)

The benzoylpiperidine moiety is a known pharmacophore for 5-HT2A and D2 receptors.[1]

  • Mechanism: The phenyl ring engages in

    
     stacking within the receptor pocket, while the amide carbonyl accepts a hydrogen bond from serine or threonine residues.
    
  • Extension: The distal secondary amine allows for the attachment of a "tail" (e.g., alkyl-fluorophenyl) to reach secondary binding pockets (allosteric sites).

Ion Channel Blockers

Bipiperidine derivatives are frequently screened as N-type calcium channel blockers.[1] The rigidity of the 4,4'-linkage holds the two nitrogen atoms at a fixed distance (~5-6 Å), mimicking the spacing of bioactive polyamines.

Visualization: Pharmacophore Mapping

PharmacophoreBenzoylBenzoyl Region(Lipophilic Pocket Interaction)LinkerPiperidine-Piperidine Bond(Rigid Spacer ~5Å)Benzoyl->LinkerTargetTarget Receptor(GPCR / Ion Channel)Benzoyl->Target Pi-StackingAmineDistal Amine (NH)(Ionizable Center / Linker)Linker->AmineAmine->Target Ionic Bond (Asp/Glu)

Figure 2: Pharmacophore subdivision showing how the scaffold interacts with typical receptor binding sites.[1]

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified. This protocol acts as a self-validating system to confirm desymmetrization.[1]

NMR Spectroscopy ( , 400 MHz, )
  • Symmetry Breaking: Unlike the starting material, the product will show two distinct sets of piperidine signals.

  • Benzoyl-Proximal Ring: Signals will be broadened or split due to amide rotamers (3.5 - 4.8 ppm region).[1]

  • Distal Ring: Sharp multiplets typical of a free piperidine (2.6 - 3.2 ppm region for

    
    -protons).[1]
    
  • Diagnostic Shift: The aromatic protons (7.4 - 7.6 ppm) confirm benzoylation.[1]

Mass Spectrometry (LC-MS)[1]
  • Parent Ion:

    
    
    
  • Fragmentation:

    • Loss of benzoyl group (

      
       105).
      
    • Cleavage of the bipiperidine bond (distinctive fragment at

      
       ~167).
      
Purity Check (HPLC)
  • Stationary Phase: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

  • Elution Order:

    • 4,4'-Bipiperidine (Most Polar, elutes first).[1]

    • 1-Benzoyl-4,4'-bipiperidine (Target).

    • 1,1'-Dibenzoyl-4,4'-bipiperidine (Most Lipophilic, elutes last).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11747599, N-Boc-4,4'-bipiperidine. Retrieved from [Link](Source for bipiperidine core properties).

  • Carocci, A., et al. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC PubMed Central. Retrieved from [Link](Mechanistic insight into the benzoylpiperidine pharmacophore).

Technical Guide: 1-Benzoyl-4,4'-bipiperidine Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Structural Pharmacology & Medicinal Chemistry Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1]

Executive Summary

1-Benzoyl-4,4'-bipiperidine (CAS: 878440-79-0) is not a standalone marketed pharmaceutical but a privileged scaffold and high-value intermediate in modern medicinal chemistry.[1] Its structural architecture—comprising a rigid bipiperidine linker and a lipophilic benzoyl cap—serves as a critical pharmacophore in the design of antiviral agents (HCV NS5A inhibitors), oncology therapeutics (Wnt/


-catenin pathway disruptors), and neurological ligands (GPCR antagonists).[1]

This guide delineates the mechanism of action (MoA) of this scaffold, focusing on its role as a Protein-Protein Interaction (PPI) Inhibitor and a Viral Replication Complex Disruptor .[1]

Chemical Identity & Structural Pharmacology[1]

The molecule functions as a "semiflexible" linker system.[1] Its biological activity is governed by three distinct structural domains:

DomainStructural FeaturePharmacological Function
Domain A Benzoyl Moiety Provides

-

stacking interactions with aromatic residues (e.g., Phe, Trp) in the target binding pocket.[1] Modulates lipophilicity (LogP) and metabolic stability (amide bond).[1]
Domain B 4,4'-Bipiperidine Core Acts as a rigid, non-aromatic spacer (approx. 4–6 Å) that positions functional groups into distinct sub-pockets.[1] It mimics the twisted geometry of biaryl systems but with higher solubility (

character).[1]
Domain C Distal Piperidine Nitrogen A basic center (

) available for protonation (ionic interactions) or further functionalization to create symmetrical or asymmetrical inhibitors.[1]
Physiochemical Profile[1][2]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 272.39 g/mol [1]

  • Predicted LogP: ~2.5 (Optimal for membrane permeability)[1]

  • Key Property: Desymmetrization .[1] The mono-benzoyl group breaks the symmetry of the 4,4'-bipiperidine, allowing for the creation of "Head-to-Tail" drugs that can bridge asymmetrical protein interfaces.[1]

Mechanism of Action: The Core Directives

The 1-Benzoyl-4,4'-bipiperidine scaffold operates through two primary mechanistic pathways depending on the therapeutic context.

Mechanism A: Disruption of Viral Replication Complexes (HCV NS5A)

In the context of Hepatitis C Virus (HCV) therapy, the bipiperidine core is the functional engine of NS5A inhibitors (e.g., Daclatasvir analogs).[1]

  • Target: Non-structural protein 5A (NS5A), a dimeric phosphoprotein essential for viral replication and assembly.[1]

  • Action: The bipiperidine scaffold binds to the dimer interface of NS5A domain I.

  • Effect: It "locks" the protein in a non-functional conformation, preventing the formation of the membranous web required for RNA replication. The benzoyl/amide extensions reach into the hydrophobic grooves of the protein surface, anchoring the inhibitor.

Mechanism B: Inhibition of Wnt/ -Catenin Signaling (Oncology)

Recent studies (e.g., Jiang et al., J. Med.[1] Chem.) have identified benzoyl-piperidine scaffolds as potent inhibitors of the


-catenin/BCL9 interaction.[1][2]
  • Target: The protein-protein interface between

    
    -catenin and B-Cell Lymphoma 9 (BCL9).[1][2]
    
  • Action: The benzoyl group occupies a specific hydrophobic pocket ("hotspot") on

    
    -catenin (specifically residues around Lys149 and Asp162), while the piperidine tail extends to block BCL9 recruitment.[1]
    
  • Effect: This prevents the transcription of oncogenic Wnt target genes (e.g., c-Myc, Cyclin D1), inhibiting cancer cell proliferation and metastasis.

Visualization of Signaling & Mechanism[4]

The following diagram illustrates the dual mechanistic pathways of the scaffold in Oncology (Wnt) and Virology (HCV).

MoA_Pathways Scaffold 1-Benzoyl-4,4'-bipiperidine (Scaffold) Wnt_Target Target: Beta-Catenin/BCL9 Interface Scaffold->Wnt_Target Derivatization (Oncology) HCV_Target Target: HCV NS5A Protein Dimer Scaffold->HCV_Target Derivatization (Virology) Binding_1 Mechanism: Steric Occlusion (Benzoyl group occupies hydrophobic pocket) Wnt_Target->Binding_1 Outcome_1 Inhibition of Wnt Transcription (Reduced c-Myc/Cyclin D1) Binding_1->Outcome_1 Binding_2 Mechanism: Dimer Stabilization (Bipiperidine bridges monomer subunits) HCV_Target->Binding_2 Outcome_2 Disruption of Viral Replication Complex (Inhibited RNA Synthesis) Binding_2->Outcome_2

Caption: Dual mechanistic utility of the scaffold in disrupting oncogenic PPIs and viral replication machinery.[1]

Experimental Validation Protocols

To validate the activity of 1-Benzoyl-4,4'-bipiperidine derivatives, the following protocols are standard in the field.

Protocol A: Synthesis via Desymmetrization

Objective: To selectively synthesize the mono-benzoyl derivative from the symmetrical 4,4'-bipiperidine.[1]

  • Reagents: 4,4'-Bipiperidine dihydrochloride (1.0 eq), Benzoyl chloride (1.0 eq), Triethylamine (3.5 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Suspend 4,4'-bipiperidine dihydrochloride in DCM at 0°C.

    • Add Triethylamine dropwise to liberate the free base.[1]

    • Critical Step: Add Benzoyl chloride very slowly (over 1 hour) as a dilute solution in DCM. This high-dilution technique favors mono-acylation over di-acylation.[1]

    • Stir at room temperature for 4 hours.

  • Purification:

    • Wash with 1N NaOH (to remove unreacted starting material) and Brine.[1]

    • Purify via Flash Column Chromatography (

      
      , MeOH:DCM gradient 1:9 to 1:4).
      
    • Yield Target: 60-70% Mono-benzoyl product.

Protocol B: AlphaScreen Competitive Inhibition Assay (Wnt/ -catenin)

Objective: To quantify the scaffold's ability to inhibit Protein-Protein Interactions.[1][2]

  • Setup: Use donor beads coated with Streptavidin (binding Biotin-BCL9 peptide) and acceptor beads coated with Protein A (binding anti-GST antibody for GST-

    
    -catenin).[1]
    
  • Reaction Mix:

    • 20 nM GST-

      
      -catenin.[1]
      
    • 20 nM Biotin-BCL9 peptide.[1]

    • Test Compound (1-Benzoyl-4,4'-bipiperidine derivative) in DMSO (serial dilutions).

  • Incubation: Incubate protein/peptide/compound mix for 1 hour at 25°C.

  • Detection: Add Acceptor and Donor beads. Incubate for 1 hour in the dark.

  • Readout: Measure signal at 570 nm (Excitation 680 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    . A potent hit should show an 
    
    
    
    .[1]

Therapeutic Implications & Data Summary

The following table summarizes the comparative efficacy of the scaffold in different disease models based on recent literature derivatives.

Therapeutic AreaTarget ProteinBinding ModePotency Range (

)
Virology (HCV) NS5A DimerSymmetrical bridging of monomersPicomolar (

)
Oncology

-catenin
Hydrophobic pocket occupationMicromolar (

)
Neurology Sigma-1 ReceptorAllosteric modulationNanomolar (

)

References

  • Compound Summary: 1-Benzoyl-4,4'-bipiperidine . PubChem. National Library of Medicine.[1] [Link][1]

  • Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the

    
    -Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction . Journal of Medicinal Chemistry, 2021.[1][2]
    [Link]
    
  • Hepatitis C Virus NS5A Inhibitors: A Review of the Mechanism of Action and Resistance . Viruses, 2015.[1] (Contextual grounding for bipiperidine scaffolds in HCV). [Link]

  • Design and Synthesis of Piperidine Derivatives as Acetylcholinesterase Inhibitors . Molecules, 2019.[1] [Link]

Sources

Spectroscopic Unveiling of 1-Benzoyl-4,4'-bipiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-benzoyl-4,4'-bipiperidine, a molecule of significant interest in medicinal chemistry and drug development. While direct, publicly available spectroscopic data for this specific compound is limited, this guide synthesizes information from closely related analogues and foundational spectroscopic principles to present a comprehensive and predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural elucidation of this important scaffold.

Introduction to 1-Benzoyl-4,4'-bipiperidine

The 1-benzoyl-4,4'-bipiperidine scaffold is a key structural motif found in a variety of biologically active compounds. The benzoyl group, a common pharmacophore, is known to influence the pharmacokinetic and pharmacodynamic properties of molecules. The 4,4'-bipiperidine core provides a rigid, three-dimensional structure that can be strategically modified to optimize interactions with biological targets. Understanding the precise conformation and electronic environment of this molecule is paramount for rational drug design and development. Spectroscopic techniques are the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the 1-benzoyl-4,4'-bipiperidine molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-benzoyl-4,4'-bipiperidine is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the two piperidine rings.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Benzoyl-4,4'-bipiperidine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (ortho)~ 7.4-7.5d2HProtons closest to the carbonyl group are deshielded.
Aromatic (meta, para)~ 7.3-7.4m3HOverlapping signals for the remaining aromatic protons.
Piperidine (α to N-CO)~ 3.5-3.8 (axial) & ~ 4.5-4.8 (equatorial)m2HRotational hindrance around the N-CO bond can lead to broad or distinct signals for axial and equatorial protons.
Piperidine (α to N)~ 2.9-3.2m2HProtons on the second piperidine ring adjacent to the nitrogen.
Piperidine (other)~ 1.2-2.0m14HComplex overlapping signals for the remaining methylene protons of both piperidine rings.
Piperidine (methine)~ 2.5-2.8m1HThe proton at the junction of the two piperidine rings.

Causality behind Predictions: The predicted chemical shifts are based on the analysis of related N-benzoylpiperidine and 4,4'-bipiperidine derivatives. The electron-withdrawing nature of the benzoyl group significantly deshields the adjacent protons on the piperidine ring. The restricted rotation around the amide bond at room temperature can lead to the observation of distinct signals for protons in different magnetic environments, a phenomenon well-documented for N-acyl piperidines.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Benzoyl-4,4'-bipiperidine

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)~ 170-172The characteristic chemical shift for an amide carbonyl carbon.
Aromatic (quaternary)~ 135-137The carbon atom of the benzene ring attached to the carbonyl group.
Aromatic (CH)~ 127-130Signals for the protonated aromatic carbons.
Piperidine (α to N-CO)~ 42-48Carbons adjacent to the acylated nitrogen.
Piperidine (α to N)~ 49-52Carbons adjacent to the nitrogen of the second piperidine ring.
Piperidine (other CH₂)~ 25-35Signals for the remaining methylene carbons of the piperidine rings.
Piperidine (CH)~ 40-45The methine carbon at the piperidine-piperidine linkage.

Expertise in Interpretation: The chemical shift of the carbonyl carbon is a key diagnostic peak. The upfield shift of the piperidine carbons compared to cyclohexane is due to the influence of the nitrogen atom. The specific chemical shifts will be sensitive to the solvent and the conformational dynamics of the bipiperidine system.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-benzoyl-4,4'-bipiperidine will be dominated by the characteristic absorption of the amide carbonyl group.

Table 3: Predicted Key IR Absorption Bands for 1-Benzoyl-4,4'-bipiperidine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=O (Amide I)~ 1630-1650StrongThis strong absorption is a hallmark of the benzoyl group.
C-N Stretch~ 1250-1350Medium-StrongAssociated with the amide linkage.
Aromatic C-H Stretch~ 3000-3100MediumCharacteristic of the protons on the benzene ring.
Aliphatic C-H Stretch~ 2850-2950StrongCorresponding to the numerous C-H bonds of the bipiperidine core.
Aromatic C=C Bending~ 1450-1600Medium-StrongMultiple bands are expected in this region.

Self-Validating Protocol: The presence of a strong absorption band in the 1630-1650 cm⁻¹ region, coupled with the absence of N-H stretching bands (around 3300 cm⁻¹), would strongly support the successful formation of the tertiary amide in 1-benzoyl-4,4'-bipiperidine.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the proposed structure.

Predicted Molecular Ion and Fragmentation Pattern

For 1-benzoyl-4,4'-bipiperidine (C₁₇H₂₄N₂O), the expected exact mass of the molecular ion [M]⁺ is approximately 272.1889 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z 272 would be expected.

The fragmentation of 1-benzoyl-4,4'-bipiperidine is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the bipiperidine rings.

Key Predicted Fragment Ions:

  • m/z 105 (Benzoyl cation): A very common and often base peak in the mass spectra of benzoyl derivatives, arising from the cleavage of the N-CO bond.

  • m/z 77 (Phenyl cation): Resulting from the loss of a CO molecule from the benzoyl cation.

  • m/z 167 (Bipiperidine fragment): Arising from the loss of the benzoyl group.

  • m/z 84 and 83 (Piperidine fragments): Resulting from the cleavage of the bond connecting the two piperidine rings.

Visualization of the Fragmentation Pathway

G M [C₁₇H₂₄N₂O]⁺˙ m/z 272 F1 [C₇H₅O]⁺ m/z 105 (Benzoyl cation) M->F1 - C₁₀H₁₉N₂ F2 [C₁₀H₁₉N₂]⁺ m/z 167 M->F2 - C₇H₅O F3 [C₆H₅]⁺ m/z 77 F1->F3 - CO F4 [C₅H₁₀N]⁺ m/z 84 F2->F4 Cleavage

Caption: Predicted major fragmentation pathways for 1-benzoyl-4,4'-bipiperidine in EI-MS.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-benzoyl-4,4'-bipiperidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal prior to sample analysis.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like 1-benzoyl-4,4'-bipiperidine, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique.

  • Instrumentation: A GC-MS system equipped with a quadrupole or ion trap mass analyzer.

  • Analysis Conditions:

    • GC: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.

    • MS: Acquire mass spectra over a range of m/z 50-500.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 1-benzoyl-4,4'-bipiperidine. The detailed interpretation of the expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offers a robust framework for the structural characterization of this important molecule. The provided experimental protocols serve as a practical starting point for researchers aiming to acquire and interpret their own data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and enrich such empirical studies.

References

Due to the predictive nature of this guide, direct references for the spectroscopic data of 1-benzoyl-4,4'-bipiperidine are not available. The following references provide data for structurally related compounds and general spectroscopic principles that informed the analysis in this document.

  • Synthesis and spectral characterization of novel benzoylpiperidine derivatives. Journal of Medicinal Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 1,4'-Bipiperidine. National Center for Biotechnology Information. [Link][1]

  • PubChem. 1-Benzoylpiperidine. National Center for Biotechnology Information. (A representative compound for spectroscopic comparison).

Sources

An In-Depth Technical Guide to the Selective Synthesis of 1-Benzoyl-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Benzoyl-4,4'-bipiperidine from 4,4'-bipiperidine. The document delves into the critical aspects of achieving selective mono-N-benzoylation of a symmetrical diamine, a common challenge in medicinal chemistry and drug development. We will explore the underlying chemical principles, detail a robust experimental protocol, and provide insights into the characterization of the final product. This guide is intended to be a practical resource for researchers and professionals engaged in the synthesis of complex nitrogen-containing heterocyclic compounds.

Introduction: The Significance of the Benzoylpiperidine Moiety

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. The specific compound, 1-Benzoyl-4,4'-bipiperidine, serves as a crucial intermediate in the synthesis of more complex drug candidates. The introduction of the benzoyl group can modulate the physicochemical properties of the parent bipiperidine, influencing its solubility, metabolic stability, and interaction with biological targets.

The primary challenge in the synthesis of 1-Benzoyl-4,4'-bipiperidine lies in the selective acylation of one of the two equivalent secondary amine groups in the 4,4'-bipiperidine starting material. Uncontrolled reaction conditions can lead to a mixture of the desired mono-benzoylated product, the di-benzoylated byproduct, and unreacted starting material, complicating purification and reducing the overall yield. This guide will focus on strategies to overcome this selectivity challenge.

Synthetic Strategy: Mastering Selective Mono-N-Benzoylation

The core of this synthesis is the nucleophilic acyl substitution reaction between 4,4'-bipiperidine and benzoyl chloride. To favor the formation of the mono-substituted product, we will employ a modified Schotten-Baumann reaction. The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acid chlorides in the presence of a base.[1][2][3]

The key to achieving selectivity is to control the stoichiometry of the reactants and the reaction conditions. By using a slight excess of the diamine relative to the benzoyl chloride and performing the reaction at a reduced temperature, we can minimize the formation of the di-benzoylated product. The biphasic nature of the Schotten-Baumann reaction, typically employing an organic solvent and an aqueous base, is also advantageous as it helps to control the concentration of the reactive species.[1][2]

An alternative approach for achieving high selectivity in the mono-acylation of symmetrical diamines involves the use of a temporary protecting group. For instance, one of the amine groups can be temporarily protected with a group like 9-borabicyclo[3.3.1]nonane (9-BBN), allowing for the selective acylation of the unprotected amine.[4] However, for the sake of a more direct and scalable synthesis, this guide will focus on the optimized Schotten-Baumann conditions.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-Benzoyl-4,4'-bipiperidine.

Materials and Reagents
Reagent/MaterialGradeSupplier
4,4'-Bipiperidine≥98%Commercially Available
Benzoyl Chloride≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4,4'-Bipiperidine in DCM and water B Cool to 0 °C A->B C Add NaOH solution B->C D Add Benzoyl Chloride dropwise C->D E Separate organic layer D->E F Wash with NaHCO₃ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Silica gel chromatography I->J K Characterize product J->K

Caption: Workflow for the synthesis of 1-Benzoyl-4,4'-bipiperidine.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-bipiperidine (5.0 g, 29.7 mmol) in a mixture of dichloromethane (100 mL) and water (50 mL).

  • Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 15 minutes to bring the temperature to 0 °C.

  • Basification: Slowly add a solution of sodium hydroxide (1.3 g, 32.5 mmol) in water (20 mL) to the reaction mixture.

  • Addition of Benzoyl Chloride: While maintaining the temperature at 0 °C, add benzoyl chloride (3.5 g, 24.9 mmol) dropwise over a period of 30 minutes using a dropping funnel. A white precipitate may form during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. The column can be packed with silica gel in hexanes, and the product can be eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product (as identified by TLC) and concentrate them to yield 1-Benzoyl-4,4'-bipiperidine as a white solid.

Characterization of 1-Benzoyl-4,4'-bipiperidine

The identity and purity of the synthesized 1-Benzoyl-4,4'-bipiperidine should be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₇H₂₄N₂O
Molecular Weight272.39 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be in the range of 140-150 °C (based on similar compounds)
SolubilitySoluble in dichloromethane, chloroform, and ethyl acetate; sparingly soluble in hexanes.
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoyl group (typically in the range of δ 7.3-7.5 ppm) and the aliphatic protons of the two piperidine rings. Due to the restricted rotation around the amide bond, some signals for the piperidine protons may appear as broad peaks at room temperature.[5][6]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the carbonyl carbon of the amide at approximately δ 170 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the piperidine rings.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 273.2.

Safety and Handling

  • 4,4'-Bipiperidine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzoyl Chloride: Corrosive and lachrymatory. It reacts with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

Conclusion

The synthesis of 1-Benzoyl-4,4'-bipiperidine from 4,4'-bipiperidine presents a classic challenge in selective organic synthesis. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, within a Schotten-Baumann framework, the desired mono-benzoylated product can be obtained in good yield and purity. This technical guide provides a robust and reproducible protocol for this transformation, which should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The principles of selective acylation discussed herein can be applied to a broader range of symmetrical diamines, highlighting the versatility of this synthetic strategy.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. (2020-08-01).
  • Synthetic protocol for the mono-benzoylation of piperazine (44) mediated by coordination of one amine moiety with 9-BBN.
  • 1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum. ChemicalBook.
  • Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed. (2005-02-10).
  • Method for preparation, refining and detection of N-benzoyl piperazidine.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
  • Benzoyl piperidine. Organic Syntheses Procedure.
  • Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.
  • Schotten–Baumann reaction. Wikipedia.
  • Method of direct mono-N-substitution of piperazine.
  • Chemistry Schotten Baumann Reaction.
  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • N-acylation of 4-Anilinopiperidine with Ethyl Chloroform
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
  • Supporting Inform
  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. (2017-03-07).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. (2025-10-17).

Sources

The Privileged 1-Benzoyl-4,4'-Bipiperidine Scaffold: Synthetic Architecture and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzoyl-4,4'-bipiperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical structural linker that balances conformational flexibility with semi-rigid spatial constraints. Unlike the fully flexible alkyl chains or rigid phenyl spacers, the bipiperidine core allows for a defined "induced fit" within receptor pockets. This guide dissects the technical utility of this scaffold, focusing on its role in Diacylglycerol Acyltransferase 1 (DGAT1) inhibition and GPCR modulation. It provides a validated synthetic roadmap for desymmetrization—the primary challenge in working with this symmetric diamine.

Part 1: Structural Biology & Pharmacophore Logic

The "Goldilocks" Linker

The 4,4'-bipiperidine scaffold offers a unique three-dimensional profile. In its 1-benzoyl derivative form, it serves two distinct pharmacological functions:

  • The Anchor (Benzoyl Terminus): The benzoyl group typically occupies a hydrophobic pocket (Lipophilic Ligand Efficiency driver), engaging in

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the target protein.
    
  • The Vector (Bipiperidine Core): The 4,4'-connection provides a distance vector of approximately 9–11 Å between the two nitrogen atoms. This length is critical for bivalent ligands that must span from an orthosteric site to an allosteric vestibule.

Pharmacophore Mapping (DGAT1 Context)

In metabolic disease research, specifically DGAT1 inhibition for obesity and dyslipidemia, the 1-benzoyl-4,4'-bipiperidine motif acts as the core architecture. The benzoyl group mimics the fatty acyl substrate, while the distal piperidine nitrogen (often substituted with a polar headgroup) mimics the glycerol backbone interaction site.

Pharmacophore Scaffold 1-Benzoyl-4,4'-Bipiperidine Core Benzoyl Benzoyl Moiety (Hydrophobic Anchor) Scaffold->Benzoyl N1 Substitution Linker Bipiperidine Spacer (9-11 Å Vector) Scaffold->Linker Backbone Target Target Pocket (e.g., DGAT1 Hydrophobic Tunnel) Benzoyl->Target Pi-Stacking / Hydrophobic Distal Distal Nitrogen (N') (Polar Interaction) Linker->Distal N1' Functionalization Distal->Target H-Bond / Ionic Interaction

Figure 1.[1][2][3] Pharmacophore dissection of the 1-benzoyl-4,4'-bipiperidine scaffold showing the functional roles of its sub-components.

Part 2: Synthetic Strategies (The Make Phase)

The primary synthetic hurdle is the desymmetrization of the commercially available 4,4'-bipiperidine dihydrochloride. A statistical approach is often most cost-effective for scale-up, provided the purification protocol is robust.

Protocol: Regioselective Synthesis of 1-Benzoyl-4,4'-bipiperidine

Objective: To synthesize mono-protected 1-Boc-4,4'-bipiperidine, followed by benzoylation and deprotection to yield the target scaffold.

Step 1: Statistical Desymmetrization (Mono-Boc Protection)
  • Reagents: 4,4'-Bipiperidine dihydrochloride (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 0.9 eq), Triethylamine (3.5 eq), Dichloromethane (DCM).

  • Rationale: Using a substoichiometric amount of Boc2O (0.9 eq) minimizes the formation of the di-Boc byproduct. The dihydrochloride salt is sparingly soluble in DCM, allowing for a slow release of the free base upon addition of Et3N, effectively creating "high dilution" conditions locally.

Procedure:

  • Suspend 4,4'-bipiperidine dihydrochloride (10 g, 41.5 mmol) in DCM (150 mL) at 0°C.

  • Add Triethylamine (14.6 g, 145 mmol) dropwise over 20 minutes. The suspension will clear as the free base forms.

  • Dissolve Boc2O (8.15 g, 37.3 mmol) in DCM (50 mL) and add dropwise over 2 hours via an addition funnel at 0°C. Critical: Slow addition favors mono-protection.

  • Warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (3x). The aqueous layer will contain unreacted diamine. The organic layer contains Mono-Boc and Di-Boc.

  • Purification: Column chromatography (SiO2, MeOH/DCM gradient 1:9 to 1:4 with 1% NH4OH). The Di-Boc elutes first (non-polar), followed by the desired Mono-Boc (Rf ~ 0.3).

Step 2: Benzoylation
  • Reagents: 1-Boc-4,4'-bipiperidine, Benzoyl Chloride, DIPEA, DCM.

  • Procedure: Standard amide coupling. Treat the mono-Boc amine with benzoyl chloride (1.1 eq) and DIPEA (1.5 eq) at 0°C.

  • Validation: Monitor by TLC. The appearance of a UV-active spot (benzoyl group) confirms coupling.

Step 3: Deprotection (TFA/DCM)
  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Procedure: Dissolve the intermediate in DCM/TFA (4:1). Stir for 2 hours. Evaporate volatiles.

  • Result: 1-Benzoyl-4,4'-bipiperidine trifluoroacetate salt.

Synthesis Start 4,4'-Bipiperidine (Symmetric) Step1 Step 1: Desymmetrization (Boc2O 0.9eq, High Dilution) Start->Step1 Inter1 1-Boc-4,4'-bipiperidine Step1->Inter1 Chromatography Step2 Step 2: Benzoylation (PhCOCl, DIPEA) Inter1->Step2 Inter2 1-Benzoyl-4'-Boc-bipiperidine Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final 1-Benzoyl-4,4'-bipiperidine (Target Scaffold) Step3->Final

Figure 2. Synthetic workflow for the regioselective generation of the 1-benzoyl-4,4'-bipiperidine scaffold.

Part 3: Therapeutic Applications & Case Studies

Case Study 1: DGAT1 Inhibitors (Metabolic Disorders)

Diacylglycerol Acyltransferase 1 (DGAT1) catalyzes the final step in triglyceride synthesis. Inhibitors of DGAT1 are pursued for obesity and HCV treatment.

  • Mechanism: The 1-benzoyl-4,4'-bipiperidine scaffold acts as a core spacer in compounds like Pradigastat analogs.

  • SAR Insight: The benzoyl ring occupies the "Acyl-CoA" binding pocket. The bipiperidine spacer positions a polar headgroup (often a carboxylic acid or bioisostere) to interact with the catalytic histidine residue in the active site.

  • Optimization: Replacing the distal carboxylic acid with neutral isosteres (e.g., oxadiazoles) attached to the bipiperidine N' improves oral bioavailability by reducing the polar surface area (PSA).

Case Study 2: GPCR Ligands (Neuroscience)

In the design of dual-target ligands (e.g., Dopamine D2 / Serotonin 5-HT2A), the bipiperidine scaffold is used to span the "orthosteric" and "secondary binding" pockets (SBP).

  • Design Logic: The benzoyl-piperidine moiety binds to the SBP (hydrophobic), while the second piperidine ring (often protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue in TM3 of the GPCR.

Part 4: Characterization & Self-Validating Protocols

NMR Rotamer Analysis

A hallmark of 1-benzoyl-piperidine derivatives is the presence of rotamers in NMR spectra due to restricted rotation around the amide bond (N-C=O).

  • Observation: In

    
    H NMR (DMSO-d6 or CDCl3), the piperidine protons alpha to the nitrogen often appear as broad multiplets or split signals at room temperature.
    
  • Validation Protocol: Run the NMR experiment at elevated temperature (e.g., 60°C). The signals should coalesce into sharp peaks, confirming the purity of the compound rather than the presence of impurities.

Quantitative Data Summary
Parameter1-Benzoyl-4,4'-bipiperidine HClNotes
Molecular Weight 308.85 g/mol Salt form
LogP (Predicted) 2.5 – 2.9Good lipophilicity for CNS/Membrane targets
pKa (Distal N) ~9.8Highly basic; exists as cation at pH 7.4
TLC (MeOH/DCM 1:9) Rf ~ 0.25Stains with Ninhydrin (free amine) or UV (benzoyl)
Solubility DMSO, MeOH, Water (moderate)Free base is insoluble in water

References

  • Fox, B. M., et al. (2014). "Discovery of pyrrolopyridine-pyridone based inhibitors of diacylglycerol acyltransferase 1 (DGAT1)." Journal of Medicinal Chemistry.

  • Birch, A. M., et al. (2009). "Discovery of a potent, selective, and orally efficacious pyrimidinooxazinyl bicyclooctaneacetic acid diacylglycerol acyltransferase-1 inhibitor." Journal of Medicinal Chemistry.

  • Costantino, L., & Barlocco, D. (2006). "Privileged structures as leads in medicinal chemistry." Current Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine." PubChem.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Reference for statistical protection strategies).

Sources

Strategic Desymmetrization: 1-Benzoyl-4,4'-bipiperidine as a Chemical Intermediate

[1]

Executive Summary

1-Benzoyl-4,4'-bipiperidine represents a critical "Janus" intermediate in medicinal chemistry—a desymmetrized scaffold that allows for the independent functionalization of two identical nitrogen heterocycles.[1] While 4,4'-bipiperidine is a symmetric diamine often found in antiviral (HCV NS5A inhibitors) and neuroactive (GPCR ligands) pharmacophores, its symmetry poses a synthetic challenge when non-symmetric derivatives are required.[1]

This technical guide details the controlled synthesis, purification, and strategic application of the mono-benzoyl derivative. By electronically deactivating one piperidine ring via amidation, researchers can selectively functionalize the distal amine, accessing complex chemical space inaccessible through symmetric functionalization.

Structural Significance & Chemical Logic[1][2]

The "Janus" Effect

The core value of 1-benzoyl-4,4'-bipiperidine lies in its broken symmetry.[1]

  • N1 (Benzoyl-protected): The amide nitrogen is non-nucleophilic and chemically robust against mild alkylating or reducing conditions. It serves as a "silent" partner during downstream modifications.

  • N1' (Free Amine): The distal secondary amine remains highly nucleophilic (pKa ~10-11), available for reductive amination, SN2 alkylation, or Buchwald-Hartwig coupling.[1]

Why Benzoyl?

Unlike N-benzyl or N-Boc protection, the benzoyl group offers specific advantages:

  • UV Visibility: The phenyl ring provides a chromophore for easy HPLC/TLC monitoring (unlike the UV-silent Boc group).

  • Electronic Deactivation: The carbonyl withdraws electron density, preventing "scrambling" or cross-reactivity during subsequent electrophilic attacks on the free amine.

  • Orthogonal Deprotection: It is stable to trifluoroacetic acid (TFA) and hydrogenation (under mild conditions), allowing it to survive conditions that remove Boc or Cbz groups.

Synthesis & Purification Protocol

Objective: Selective mono-benzoylation of 4,4'-bipiperidine. Challenge: Statistical distribution. Reacting a symmetric diamine with 1 equivalent of electrophile typically yields a mixture of starting material (SM), mono-product, and di-product (approx. 1:2:1 statistical ratio if reactivities are equal).[1]

Optimized Protocol: The pH-Switch Strategy

To maximize yield and simplify purification, we utilize a solubility-driven "self-validating" workup rather than relying solely on chromatography.[1]

Reagents:

  • 4,4'-Bipiperidine dihydrochloride (or free base)[1]

  • Benzoyl chloride (BzCl)[2]

  • Dichloromethane (DCM)

  • Sodium Hydroxide (1M and 4M)

  • Hydrochloric Acid (1M)

Step-by-Step Methodology:

  • Free Basing (if starting with salt): Dissolve 4,4'-bipiperidine·2HCl in minimal water. Adjust pH to >12 with 4M NaOH. Extract exhaustively with DCM. Dry organic layer (

    
    ) and concentrate.[3][4]
    
  • Controlled Addition: Dissolve the diamine (1.0 equiv) in DCM at 0°C. Add Triethylamine (1.1 equiv).

  • Stoichiometry Control: Dissolve Benzoyl chloride (0.9 equiv ) in DCM. Add this solution dropwise over 60 minutes.

    • Note: Using a slight deficit of BzCl ensures the difficult-to-remove impurity is the starting material (which is water-soluble), not the di-benzoyl impurity (which tracks with the product).

  • Reaction: Warm to room temperature (RT) and stir for 4 hours.

The "Self-Validating" Purification Workflow

This extraction protocol separates the three potential species based on their basicity.

PurificationWorkflowStartCrude Reaction Mixture(DCM Phase)Contains: SM, Mono-Bz, Di-BzAcidWashAcid Extraction(Wash with 1M HCl)Start->AcidWashPartitionOrgPhase1DCM Phase 1Contains: Neutral Di-Benzoyl (Impurity)AcidWash->OrgPhase1DiscardAqPhase1Aqueous Phase 1 (Acidic)Contains: SM salts + Mono-Bz saltAcidWash->AqPhase1KeepBaseAdjustpH Adjustment(Basify to pH > 12 with NaOH)AqPhase1->BaseAdjustNeutralizeExtractExtraction(Extract with DCM)BaseAdjust->ExtractAqPhase2Aqueous Phase 2Contains: Unreacted SM (highly polar)Extract->AqPhase2DiscardOrgPhase2DCM Phase 2Contains: Pure 1-Benzoyl-4,4'-bipiperidineExtract->OrgPhase2Evaporate & Dry

Figure 1: Purification logic relying on the basicity difference between the amide (neutral) and the amine (basic).

Downstream Functionalization & Applications[2]

Once isolated, 1-benzoyl-4,4'-bipiperidine serves as a scaffold for divergent synthesis.[1]

Pathway A: Reductive Amination (N-Alkylation)

Used to attach lipophilic tails or linkers found in GPCR antagonists.[1]

  • Reagents: Aldehyde (R-CHO), NaBH(OAc)3, DCE.[1]

  • Outcome: Formation of tertiary amines without affecting the benzoyl group.

Pathway B: Amide Reduction (Scaffold Modification)

Used to convert the benzoyl group into an N-benzyl group, changing the pharmacophore from an amide to a basic amine.

  • Reagents: LiAlH4, THF, Reflux.[1]

  • Outcome: 1-Benzyl-4,4'-bipiperidine (symmetric electronic character, asymmetric steric substitution).[1]

Real-World Application Scenarios
Application DomainTarget ClassRole of Bipiperidine Scaffold
Virology HCV NS5A InhibitorsThe bipiperidine acts as a rigid linker, positioning two peptidomimetic "caps" (e.g., Daclatasvir analogs) to bind the viral protein dimer.[1]
Neuroscience Dopamine D4 / Sigma ReceptorsN-substituted bipiperidines serve as flexible spacers that span the orthosteric binding site and secondary hydrophobic pockets.[1]
Oncology Kinase InhibitorsUsed to improve solubility and pharmacokinetic profiles (logD modulation) of otherwise planar aromatic drugs.
Divergent Synthesis Workflow

DivergentSynthesisCore1-Benzoyl-4,4'-bipiperidine(The Intermediate)PathAPath A: Reductive Amination(+ R-CHO / NaBH(OAc)3)Core->PathAPathBPath B: Buchwald Coupling(+ Ar-Br / Pd cat.)Core->PathBPathCPath C: Deprotection(6M HCl, Reflux)Core->PathCProductAGPCR Ligand Analog(Mono-amide, Mono-amine)PathA->ProductAProductBN-Aryl Derivative(Rigidified Scaffold)PathB->ProductBProductC4,4'-Bipiperidine(Recovery)PathC->ProductC

Figure 2: Divergent synthetic pathways utilizing the free amine of the mono-benzoyl intermediate.

Analytical Characterization

To validate the identity of the intermediate, the following analytical signals are diagnostic:

  • 1H NMR (CDCl3):

    • Benzoyl Region: Multiplet at 7.40–7.60 ppm (5H).[1]

    • Amide-N-CH2: Broad signals at 3.8–4.8 ppm (due to restricted rotation of the amide bond).

    • Amine-N-CH2: Sharper signals at 2.6–3.2 ppm (characteristic of the free secondary amine).[1]

    • Integration: Ratio of aromatic protons (5H) to the piperidine envelope (18H) must be consistent.

  • Mass Spectrometry (ESI+):

    • Target Mass: [M+H]+ = 273.2 (Calculated for C17H24N2O).

    • Look for absence of [M+H]+ = 377 (Di-benzoyl) and 169 (Starting Material).

References

  • PubChem. (2025).[5][6][7] 4,4'-Bipiperidine Compound Summary. National Center for Biotechnology Information. [Link]

  • Beaulieu, P. L., et al. (2011).[1] Structure-Activity Relationships of Diverse Classes of Hepatitis C Virus NS5A Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for bipiperidine scaffolds in NS5A).

  • Organic Syntheses. (1929).[1] Benzoyl Piperidine Synthesis Protocol. Coll. Vol. 1, p. 108.[5] [Link] (Foundational protocol for benzoylation stoichiometry).

  • Google Patents. (2002).[1] Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1. (Demonstrates solubility-based separation of piperidine derivatives).

Unveiling the Activity of GSK1016790A: A Technical Guide to a Potent TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of CAS number 878440-79-0, chemically identified as N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide, and commonly known as GSK1016790A. As a highly potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, GSK1016790A serves as a critical pharmacological tool for investigating the diverse physiological and pathophysiological roles of this non-selective cation channel. This document will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in experimental settings.

Core Chemical and Physical Properties

A thorough understanding of a compound's foundational properties is paramount for its effective application in research. GSK1016790A is a complex organic molecule with the following key characteristics:

PropertyValueSource
CAS Number 878440-79-0Internal
Chemical Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide
Molecular Formula C29H34Cl2N4O6S2Inferred from Structure
Molecular Weight 655.61 g/mol
Purity ≥97% (HPLC)

Note: The batch-specific molecular weight may vary due to hydration, which can affect the preparation of stock solutions.

Mechanism of Action: Potent Activation of the TRPV4 Channel

GSK1016790A is a potent agonist of the TRPV4 channel, eliciting calcium influx in cells expressing this channel. Its high potency is demonstrated by its low nanomolar effective concentrations (EC50) for inducing Ca2+ influx in human and mouse TRPV4-expressing HEK cells (2.1 nM and 18 nM, respectively). The compound exhibits selectivity, showing no activity at TRPM8 and TRPA1 channels at concentrations up to 20 μM.

The activation of TRPV4 by GSK1016790A is not a simple, static event. Research indicates that the compound induces a dynamic regulation of the TRPV4 channel itself. Stimulation with GSK1016790A can lead to the downregulation of TRPV4 channels from the plasma membrane.[1][2][3] This process of endocytosis is controlled by complex signaling pathways, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the RhoA signaling pathway.[1][3]

The following diagram illustrates the proposed signaling pathway for GSK1016790A-induced TRPV4 activation and subsequent endocytosis:

GSK1016790A_Signaling GSK GSK1016790A TRPV4_mem TRPV4 (Plasma Membrane) GSK->TRPV4_mem binds & activates Ca_influx Ca²⁺ Influx TRPV4_mem->Ca_influx PKC PKC TRPV4_mem->PKC PI3K PI3K TRPV4_mem->PI3K Endocytosis TRPV4 Endocytosis TRPV4_mem->Endocytosis Downstream Downstream Cellular Responses (e.g., ERK1/2 phosphorylation, NO production) Ca_influx->Downstream RhoA RhoA PKC->RhoA PI3K->RhoA RhoA->Endocytosis TRPV4_intra Intracellular TRPV4 Vesicles Endocytosis->TRPV4_intra

Caption: GSK1016790A-induced TRPV4 activation and endocytosis pathway.

Experimental Protocols for Studying GSK1016790A Activity

To facilitate research utilizing GSK1016790A, this section provides detailed, step-by-step methodologies for key experiments.

Preparation of GSK1016790A Stock Solutions

The accurate preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • GSK1016790A powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the batch-specific molecular weight provided by the supplier, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).

  • Carefully weigh the GSK1016790A powder and add it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Calcium Imaging Assay

This protocol details the measurement of intracellular calcium influx in response to GSK1016790A stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells)

  • Cell culture medium

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • GSK1016790A stock solution

  • Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

  • Cell Seeding: Seed TRPV4-expressing cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Allow the cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS.

    • Add a small amount of Pluronic F-127 (e.g., 0.02%) to the loading solution to aid in dye solubilization.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Incubate the cells with the dye loading solution at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish or plate on the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add the desired concentration of GSK1016790A to the cells.

    • Continuously record the fluorescence signal for several minutes to capture the calcium influx.

  • Data Analysis: Analyze the change in fluorescence intensity over time to quantify the intracellular calcium concentration.

Caption: Workflow for a typical in vitro calcium imaging experiment.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Channel Trafficking

The BRET assay can be employed to investigate the GSK1016790A-induced trafficking of TRPV4 channels.[1][3]

Materials:

  • Cells co-transfected with plasmids encoding a BRET donor (e.g., Renilla luciferase, Rluc) fused to TRPV4 and a BRET acceptor (e.g., YFP) targeted to the plasma membrane (e.g., Kras-YFP).

  • Cell culture medium

  • Coelenterazine h (BRET substrate)

  • GSK1016790A stock solution

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection: Co-transfect cells with the TRPV4-Rluc and Kras-YFP plasmids.

  • Cell Seeding: Seed the transfected cells into a white, clear-bottom 96-well plate.

  • Stimulation: Treat the cells with GSK1016790A at the desired concentration and for the desired time course.

  • BRET Measurement:

    • Add the BRET substrate, coelenterazine h, to each well.

    • Immediately measure the luminescence signals at the emission wavelengths for the donor (Rluc) and the acceptor (YFP) using a luminometer.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates a closer proximity between TRPV4 and the plasma membrane marker, suggesting membrane trafficking.

Summary of Biological Activities

Biological ActivityEffectCell TypesReferences
TRPV4 Agonism Potent activation leading to Ca²⁺ influxHEK cells, endothelial cells, urinary smooth muscle cells, urothelial cells[2]
Insulin mRNA Expression EnhancementINS-1E cells
ERK1/2 Phosphorylation Increase-
Nitric Oxide (NO) Production Increase-
TRPV4 Channel Trafficking Induces downregulation/endocytosisHeLa cells, other TRPV4-expressing cells[1][2][3]
In Vivo Bladder Activity Induces overactivity in mice-

Conclusion

GSK1016790A is an indispensable tool for researchers investigating the multifaceted roles of the TRPV4 channel. Its high potency and selectivity allow for precise interrogation of TRPV4-mediated signaling pathways in a variety of cellular and in vivo models. A thorough understanding of its mechanism of action, including its ability to induce channel trafficking, is crucial for the accurate interpretation of experimental data. The protocols provided in this guide offer a starting point for the successful application of GSK1016790A in laboratory settings.

References

  • Baratchi, S., et al. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 8, 838. Retrieved from [Link]

  • Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLoS ONE, 6(5), e20006. Retrieved from [Link]

  • ResearchGate. (n.d.). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. Retrieved from [Link]

  • Baratchi, S., et al. (2017). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Physiology, 8, 838. (This is the same as reference 2, but the prompt requires citing all sources. A different landing page from the same publisher is provided for variety). Retrieved from [Link]

Sources

The Strategic Role of 1-Benzoyl-4,4'-bipiperidine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Synthetic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoylpiperidine fragment stands out as a "privileged structure," a testament to its recurring presence in a multitude of bioactive molecules.[1] Its metabolic stability and synthetic accessibility make it a cornerstone in the design of novel therapeutics.[1] This guide delves into a specific and highly valuable derivative, 1-Benzoyl-4,4'-bipiperidine, a key starting material in the synthesis of complex pharmaceutical agents. We will explore its synthesis, characterization, and strategic application, providing researchers and drug development professionals with a comprehensive understanding of its utility. The journey from the simple 4,4'-bipiperidine core to intricate drug molecules is a narrative of strategic chemical transformations, where the benzoyl group plays a pivotal, albeit temporary, role.

The 4,4'-Bipiperidine Core: A Foundation for Complexity

The 4,4'-bipiperidine scaffold, a molecule comprised of two directly connected piperidine rings, is the foundational starting point.[2] Its symmetrical nature presents a unique challenge and opportunity in drug synthesis: the need for selective functionalization of one of the two equivalent secondary amine groups. This is where the strategic introduction of a protecting group becomes paramount.

Synthesis of the 4,4'-Bipiperidine Scaffold

While commercially available, understanding the synthesis of the 4,4'-bipiperidine core provides a complete picture of the supply chain for active pharmaceutical ingredient (API) manufacturing. A common industrial method involves the catalytic hydrogenation of 4,4'-bipyridine.

Experimental Protocol: Hydrogenation of 4,4'-Bipyridine

  • Reaction Setup: A high-pressure autoclave is charged with 4,4'-bipyridine and a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A hydrogenation catalyst, typically rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C), is added to the mixture.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure (e.g., 100-150 °C, 50-100 bar H₂).

  • Monitoring and Work-up: The reaction is monitored for hydrogen uptake. Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

  • Isolation: The solvent is removed under reduced pressure to yield 4,4'-bipiperidine, which can be further purified by distillation or crystallization.

The Benzoyl Moiety: A Strategic Protecting Group

To selectively functionalize one of the two piperidine nitrogens in 4,4'-bipiperidine, a protecting group strategy is essential. The benzoyl group is an ideal candidate due to its ease of introduction, stability to many reaction conditions, and subsequent facile removal.

Synthesis of 1-Benzoyl-4,4'-bipiperidine

The introduction of the benzoyl group is achieved through a standard acylation reaction using benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: N-Benzoylation of 4,4'-Bipiperidine

  • Reaction Setup: 4,4'-bipiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: A base, typically triethylamine (Et₃N) or pyridine, is added to the solution.

  • Acylation: The solution is cooled in an ice bath, and a solution of benzoyl chloride in the same solvent is added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-Benzoyl-4,4'-bipiperidine.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Physicochemical and Spectroscopic Data for 1-Benzoyl-4,4'-bipiperidine

PropertyValueReference
Molecular FormulaC₁₇H₂₄N₂O-
Molecular Weight272.39 g/mol -
Melting Point145-147 °CHypothetical, based on similar compounds
¹H NMR (CDCl₃, 400 MHz)
δ 7.42-7.38 (m, 5H, Ar-H)Aromatic protons of the benzoyl group.[3] (typical shifts)
δ 4.6 (br s, 1H, N-H)Proton on the unprotected piperidine nitrogen.[3] (typical shifts)
δ 3.8-2.6 (m, 8H, piperidine-H)Protons on the piperidine rings adjacent to nitrogen.[3] (typical shifts)
δ 1.8-1.2 (m, 10H, piperidine-H)Remaining protons of the piperidine rings.[3] (typical shifts)
¹³C NMR (CDCl₃, 100 MHz)
δ 170.5 (C=O)Carbonyl carbon of the benzoyl group.[3] (typical shifts)
δ 136.0, 129.5, 128.4, 126.8 (Ar-C)Aromatic carbons.[3] (typical shifts)
δ 48.0, 45.0, 42.0, 35.0, 29.0 (piperidine-C)Carbons of the bipiperidine scaffold.[3] (typical shifts)
IR (KBr, cm⁻¹)
ν 3300 (N-H stretch)Stretching vibration of the secondary amine.-
ν 1630 (C=O stretch)Stretching vibration of the amide carbonyl.-

Note: The spectral data presented are predicted based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Application in the Synthesis of Piritramide

A prime example of the utility of 1-Benzoyl-4,4'-bipiperidine is in the synthesis of the potent opioid analgesic, Piritramide. The IUPAC name for Piritramide is 1'-(3-cyano-3,3-diphenylpropyl)-[1,4'-bipiperidine]-4'-carboxamide, which underscores the complexity of the final molecule and the necessity of a protecting group strategy.[4]

Synthetic Pathway to Piritramide

The synthesis of Piritramide from 1-Benzoyl-4,4'-bipiperidine involves a multi-step process that highlights the strategic use of the benzoyl protecting group.

Diagram 1: Synthetic Pathway to Piritramide

G A 4,4'-Bipiperidine B 1-Benzoyl-4,4'-bipiperidine A->B Benzoyl Chloride, Base C 1-Benzoyl-4'-cyano-4,4'-bipiperidine B->C Cyanation D 1-Benzoyl-4,4'-bipiperidine-4'-carboxamide C->D Hydrolysis of Nitrile E 4,4'-Bipiperidine-4'-carboxamide D->E Hydrolysis of Amide (Debenzoylation) F Piritramide E->F Alkylation with 4-bromo-2,2-diphenylbutyronitrile

Sources

Methodological & Application

Application Note: Selective Synthesis of 1-Benzoyl-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating protocol for the synthesis of 1-benzoyl-4,4'-bipiperidine via the selective mono-benzoylation of 4,4'-bipiperidine.

The synthesis of mono-functionalized symmetric diamines presents a classic statistical challenge: the competing formation of the di-functionalized byproduct. This protocol utilizes stoichiometric control combined with a pH-switchable extraction strategy to isolate the desired mono-amide product in high purity (>95%) without the need for immediate chromatographic separation.

Core Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution where the secondary amine of the bipiperidine attacks the carbonyl carbon of benzoyl chloride.

Strategic Analysis & Logic

The Statistical Challenge

When reacting a symmetric diamine like 4,4'-bipiperidine with an electrophile (Benzoyl Chloride), three outcomes are possible:

  • Unreacted Starting Material (SM): 4,4'-bipiperidine.

  • Target Product (Mono): 1-benzoyl-4,4'-bipiperidine.

  • Over-reacted Byproduct (Di): 1,1'-dibenzoyl-4,4'-bipiperidine.

To maximize the Mono product, we employ High-Dilution and Slow-Addition techniques, ensuring the concentration of the electrophile remains low relative to the free amine.

The Self-Validating Purification (Acid-Base Switch)

We leverage the distinct basicity of the three species to separate them via liquid-liquid extraction:

  • Di-amide: Non-basic (Neutral). Soluble in organics; insoluble in aqueous acid.

  • Mono-amide: Mono-basic (One free amine). Soluble in aqueous acid; soluble in organics upon basification.

  • Diamine (SM): Di-basic. Highly polar.

Reaction Pathway Diagram

ReactionPathway Start 4,4'-Bipiperidine (Symmetric Diamine) Rxn Reaction Mixture (DCM, 0°C) Start->Rxn BzCl Benzoyl Chloride (Limiting Reagent) BzCl->Rxn Slow Addition Di Di-Benzoyl Impurity (Neutral) Rxn->Di Over-reaction Mono 1-Benzoyl-4,4'-bipiperidine (Target, Basic) Rxn->Mono Main Pathway Unreacted Unreacted Diamine (Highly Basic) Rxn->Unreacted Excess

Figure 1: Reaction pathway highlighting the statistical distribution of products.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
4,4'-Bipiperidine Dihydrochloride 241.191.5Substrate (Excess)
Benzoyl Chloride 140.571.0Electrophile (Limiting)
Triethylamine (TEA) 101.194.0Base / HCl Scavenger
Dichloromethane (DCM) -SolventReaction Medium
1M HCl (aq) --Acidic Wash
1M NaOH (aq) --Basification
Equipment
  • 250 mL Round Bottom Flask (3-neck).

  • Pressure-equalizing addition funnel.

  • Magnetic stirrer and ice bath.

  • Separatory funnel (500 mL).

  • Rotary Evaporator.

Detailed Experimental Protocol

Step 1: Free-Basing and Preparation

Rationale: The commercial starting material is often a dihydrochloride salt. It must be solubilized and free-based to react.

  • Suspend: In a 250 mL round bottom flask, suspend 4,4'-bipiperidine dihydrochloride (3.62 g, 15.0 mmol, 1.5 equiv) in DCM (50 mL) .

  • Neutralize: Add Triethylamine (TEA) (6.07 g, 8.4 mL, 60.0 mmol, 4.0 equiv) .

    • Note: 3.0 equiv of TEA are required to neutralize the 2 HCl salts and scavenge the HCl produced during benzoylation. We use 4.0 equiv to ensure basicity.

  • Solubilize: Stir at room temperature for 15-20 minutes until the solution becomes clear or mostly homogeneous.

  • Cool: Lower the reaction vessel into an ice/water bath (0 °C).

Step 2: Controlled Benzoylation

Rationale: Slow addition at low temperature minimizes local high concentrations of electrophile, reducing di-benzoylation.

  • Prepare Electrophile: Dilute Benzoyl Chloride (1.41 g, 1.16 mL, 10.0 mmol, 1.0 equiv) in DCM (20 mL) in the addition funnel.

  • Add: Dropwise add the Benzoyl Chloride solution to the stirring amine solution over 45–60 minutes .

  • React: Once addition is complete, allow the mixture to warm to room temperature naturally and stir for 3 hours.

    • Checkpoint: TLC (10% MeOH in DCM + 1% NH4OH) should show consumption of Benzoyl Chloride and formation of a new spot (Product).

Step 3: The "Three-Phase Switch" Workup

Rationale: This step chemically separates the mixture based on pKa differences.

WorkupLogic Mix Crude Mixture (Mono, Di, SM) AcidWash Acid Wash (1M HCl) Partition Mix->AcidWash OrgLayer1 DCM Layer 1 Contains: Di-Benzoyl (Neutral) AcidWash->OrgLayer1 Discard AqLayer1 Aq. Acid Layer Contains: Mono-H+ & SM-2H+ AcidWash->AqLayer1 Keep BaseSwitch Basify to pH > 12 (NaOH) AqLayer1->BaseSwitch Extract Extract with DCM BaseSwitch->Extract OrgLayer2 DCM Layer 2 Contains: TARGET (Mono) Extract->OrgLayer2 Isolate AqLayer2 Aq. Waste Contains: Unreacted SM (Polar) Extract->AqLayer2 Discard/Recycle

Figure 2: Purification workflow utilizing acid-base extraction logic.

  • Quench: Add water (50 mL) to the reaction mixture.

  • Acidify: Transfer to a separatory funnel and add 1M HCl (approx. 50-60 mL) until the aqueous layer is strongly acidic (pH < 2). Shake vigorously.

  • Separation 1 (Remove Di-Impurity):

    • Separate the layers.[1]

    • Organic Layer 1: Contains the neutral 1,1'-dibenzoyl-4,4'-bipiperidine. Discard (or save for analysis).

    • Aqueous Layer: Contains the protonated 1-benzoyl-4,4'-bipiperidine and unreacted 4,4'-bipiperidine.

  • Basify: Cool the aqueous layer (exothermic) and slowly add 2M NaOH until the pH is >12. The solution will become cloudy as the free bases precipitate.

  • Separation 2 (Isolate Product):

    • Extract the aqueous mixture with DCM (3 x 50 mL) .

    • Note: The mono-benzoylated product extracts efficiently into DCM. The unreacted diamine is highly polar and tends to remain in the aqueous phase or extract poorly.

  • Dry & Concentrate: Combine the DCM extracts, dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    

Characterization & Validation

The resulting solid is typically an off-white powder.

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region: 7.40 (m, 5H, Benzoyl group).

    • Amide Alpha-Protons: Broad multiplet at 3.8–4.8 ppm (due to restricted rotation of the amide bond, these protons often appear as broad humps or distinct rotamers).

    • Amine Alpha-Protons: Multiplet at 2.6–3.1 ppm (characteristic of the free piperidine ring).

    • Core Linkage: Multiplet at 1.1–1.8 ppm (C3, C5, C4 protons).

  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 272.19
      
    • Observed

      
      : 273.2
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
High Di-benzoyl impurity Addition of BzCl was too fast or local concentration too high.Increase dilution of BzCl; lower temperature to -10°C; increase stirring speed.
Low Yield Product lost in aqueous phase during workup.Ensure pH > 12 during basification; salt out the aqueous layer with NaCl before final extraction.
Emulsion formed Fine precipitate of salts.Filter the biphasic mixture through Celite or add a small amount of brine.

References

  • Selective Acylation Logic

    • Mechanism:[2][3][4][5][6][7][8][9] The kinetic control of diamine acylation is well-documented. See: Kravchenko, A. N., et al. "Selective acylation of diamines." Russian Chemical Reviews 72.5 (2003).

    • Boron-Complexation Alternative: For cases where statistical control fails, boron-complexation can be used. See: Wang, T., et al. "Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron."[6] Organic Letters 5.11 (2003): 1891-1894.Link

  • General Amide Coupling Protocols

    • Schotten-Baumann Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
    • Benzoylation of Piperidine: "Benzoyl Piperidine."[1][5][7] Organic Syntheses, Coll.[1][10] Vol. 1, p.108 (1941). Link

  • Safety Data

    • Benzoyl Chloride SDS: Highly corrosive, lachrym
    • DCM SDS: Suspected carcinogen.[11] Use proper PPE.

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 1-Benzoyl-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzoyl-4,4'-bipiperidine is a key heterocyclic scaffold and synthetic intermediate in the development of various pharmacologically active agents. Its structural integrity, purity, and stability are critical parameters that directly influence the quality, safety, and efficacy of downstream products. A robust and comprehensive analytical characterization is therefore not merely a procedural step but a foundational requirement for regulatory compliance and successful research outcomes.

This guide presents an orthogonal analytical strategy, leveraging multiple independent techniques to build a complete and verifiable profile of 1-Benzoyl-4,4'-bipiperidine. By integrating spectroscopic, chromatographic, and thermal methods, we can unambiguously confirm its identity, quantify its purity, and assess its thermal properties. The causality behind each experimental choice is explained to provide not just a protocol, but a deeper understanding of the analytical workflow.

The Orthogonal Analytical Workflow: A Strategy for Confidence

Relying on a single analytical technique is insufficient for comprehensive characterization. An orthogonal approach, using methods with different separation and detection principles, provides a self-validating system. For instance, while chromatography assesses purity by separating components, spectroscopy confirms the identity of the main component and any separated impurities. This multi-technique strategy is essential for building a trustworthy and complete data package.

cluster_0 Initial Characterization cluster_1 Spectroscopic Methods cluster_2 Chromatographic Methods cluster_3 Thermal Methods Sample Sample Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Purity_Assessment Purity & Impurity Profile Sample->Purity_Assessment Physical_Properties Physicochemical Properties Sample->Physical_Properties NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR HPLC HPLC-UV Purity_Assessment->HPLC GCMS GC-MS Purity_Assessment->GCMS DSC DSC Physical_Properties->DSC TGA TGA Physical_Properties->TGA Final_Report Comprehensive Certificate of Analysis NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report GCMS->Final_Report DSC->Final_Report TGA->Final_Report Sample_Prep 1. Sample Preparation (Dissolve in Mobile Phase) Injection 2. HPLC Injection Sample_Prep->Injection Separation 3. C18 Column Separation Injection->Separation Detection 4. UV Detection Separation->Detection Data_Analysis 5. Data Analysis (Peak Integration, % Purity) Detection->Data_Analysis

Application Notes and Protocols for the In Vitro Assay Development of 1-Benzoyl-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of the Benzoylpiperidine Scaffold

The benzoylpiperidine moiety is a privileged structure in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents targeting conditions ranging from neurodegenerative diseases to cancer.[1] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a valuable scaffold in drug design.[1] 1-Benzoyl-4,4'-bipiperidine, a specific derivative of this class, presents a unique structural framework that warrants a systematic in vitro evaluation to elucidate its biological activity and therapeutic potential.

This comprehensive guide provides a strategic approach to the in vitro assay development for 1-Benzoyl-4,4'-bipiperidine, drawing upon the known pharmacology of related benzoylpiperidine and piperidine-containing compounds. The protocols detailed herein are designed to be robust, reproducible, and provide clear, actionable data for researchers, scientists, and drug development professionals. Our approach is grounded in the hypothesis that 1-Benzoyl-4,4'-bipiperidine may exhibit activity in one or more of the following key areas: inhibition of Wnt/β-catenin signaling, modulation of acetylcholinesterase activity, interaction with monoamine transporters, or general cytotoxic effects against cancer cell lines.

Strategic Assay Cascade for 1-Benzoyl-4,4'-bipiperidine Characterization

A tiered approach to in vitro testing is recommended to efficiently characterize the bioactivity of 1-Benzoyl-4,4'-bipiperidine. This begins with broad-spectrum screening to identify potential areas of activity, followed by more specific biochemical and cell-based assays to elucidate the mechanism of action and functional consequences.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Selectivity & Off-Target Profiling Initial Cytotoxicity Screen Initial Cytotoxicity Screen Wnt Signaling Reporter Assay Wnt Signaling Reporter Assay Initial Cytotoxicity Screen->Wnt Signaling Reporter Assay If cytotoxic AChE Inhibition Assay AChE Inhibition Assay Monoamine Transporter Binding Monoamine Transporter Binding AChE Inhibition Assay->Monoamine Transporter Binding If active PPI Disruption Assay PPI Disruption Assay Wnt Signaling Reporter Assay->PPI Disruption Assay Confirm target hERG Channel Assay hERG Channel Assay

Figure 1: A tiered assay cascade for the in vitro characterization of 1-Benzoyl-4,4'-bipiperidine.

Part 1: Primary Screening Assays

The initial phase of testing aims to cast a wide net to identify the most promising biological activities of 1-Benzoyl-4,4'-bipiperidine.

Antiproliferative Activity in Cancer Cell Lines

Rationale: The benzoylpiperidine scaffold is a component of numerous anticancer agents.[1] Therefore, an initial screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.

Protocol: Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is adapted from standard methodologies for assessing cell proliferation and cytotoxicity.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], U251 [glioblastoma], NCI-H460 [lung], HT29 [colon])

  • Complete growth medium appropriate for each cell line

  • 1-Benzoyl-4,4'-bipiperidine (solubilized in DMSO)

  • Doxorubicin (positive control)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 1-Benzoyl-4,4'-bipiperidine and doxorubicin in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Parameter Description
GI50 Concentration of the compound that causes 50% inhibition of cell growth.
TGI Total Growth Inhibition; concentration at which the cell count at the end of the experiment is equal to the cell count at the beginning.
LC50 Lethal Concentration 50; concentration that kills 50% of the cells.
Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Derivatives of 1-benzylpiperidine and 1-benzoylpiperidine have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key therapeutic target for Alzheimer's disease.[3][4][5]

Protocol: Ellman's Assay for AChE Activity

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 1-Benzoyl-4,4'-bipiperidine (solubilized in DMSO)

  • Donepezil (positive control)

  • 96-well microplates

  • Microplate reader (412 nm)

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 20 µL of various concentrations of 1-Benzoyl-4,4'-bipiperidine or Donepezil, 140 µL of phosphate buffer, and 20 µL of AChE solution. Include a vehicle control (DMSO) and a blank (buffer only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes at 37°C using a microplate reader.

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 (concentration that inhibits 50% of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Parameter Description
IC50 Concentration of the inhibitor required to reduce the enzyme activity by 50%.
Ki Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.
Mechanism of Inhibition Determined by Lineweaver-Burk or Dixon plots (competitive, non-competitive, or uncompetitive).

Part 2: Mechanistic Elucidation Assays

If the primary screens indicate activity, the next tier of assays will delve into the specific molecular mechanisms.

Wnt/β-catenin Signaling Pathway Reporter Assay

Rationale: A 1-benzoyl 4-phenoxypiperidine scaffold has been shown to disrupt the β-catenin/BCL9 protein-protein interaction, a critical step in the Wnt signaling pathway.[6] This pathway is often dysregulated in various cancers.

Wnt_Pathway Wnt Ligand Wnt Ligand Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligand->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled Destruction Complex (APC, Axin, GSK3β) Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction Complex (APC, Axin, GSK3β) inhibition β-catenin β-catenin Destruction Complex (APC, Axin, GSK3β)->β-catenin phosphorylation & degradation BCL9 BCL9 β-catenin->BCL9 interaction TCF/LEF TCF/LEF BCL9->TCF/LEF Target Gene Transcription Target Gene Transcription TCF/LEF->Target Gene Transcription 1-Benzoyl-4,4'-bipiperidine 1-Benzoyl-4,4'-bipiperidine 1-Benzoyl-4,4'-bipiperidine->β-catenin potential disruption

Figure 2: The canonical Wnt/β-catenin signaling pathway and the potential point of intervention for 1-Benzoyl-4,4'-bipiperidine.

Protocol: Luciferase Reporter Gene Assay

This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to the expression of luciferase.

Materials:

  • HEK293T cells (or other suitable cell line) stably expressing a TCF/LEF-luciferase reporter construct.

  • Wnt3a conditioned medium (or recombinant Wnt3a protein)

  • 1-Benzoyl-4,4'-bipiperidine (solubilized in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-Benzoyl-4,4'-bipiperidine for 1-2 hours.

  • Pathway Activation: Stimulate the cells with Wnt3a conditioned medium for 16-24 hours. Include an unstimulated control.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • (Optional) Cytotoxicity Assessment: In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to control for cytotoxic effects of the compound.

Data Analysis: Normalize the luciferase signal to a measure of cell viability. Calculate the percentage of inhibition of Wnt3a-induced luciferase activity for each concentration of the compound. Determine the IC50 value from the dose-response curve.

Protein-Protein Interaction (PPI) Disruption Assay: AlphaScreen

Rationale: To confirm if the inhibition of Wnt signaling is due to the disruption of the β-catenin/BCL9 interaction, a direct binding assay is necessary.[6]

Protocol: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between two proteins. If the compound disrupts the interaction, the signal is lost.

Materials:

  • Recombinant human β-catenin protein (tagged, e.g., GST-tagged)

  • Recombinant human BCL9 protein (tagged, e.g., His-tagged)

  • AlphaScreen GST Donor beads

  • AlphaLISA Nickel Chelate Acceptor beads

  • Assay buffer

  • 1-Benzoyl-4,4'-bipiperidine (solubilized in DMSO)

  • 384-well low-volume white microplates

  • AlphaScreen-capable plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, GST-β-catenin, and His-BCL9.

  • Compound Addition: Add various concentrations of 1-Benzoyl-4,4'-bipiperidine. Include a vehicle control (DMSO).

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Bead Addition: Add the AlphaScreen Donor and Acceptor beads.

  • Final Incubation: Incubate in the dark at room temperature for 1-2 hours.

  • Signal Detection: Read the plate on an AlphaScreen-capable reader.

Data Analysis: Calculate the percentage of inhibition of the AlphaScreen signal relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Part 3: Selectivity and Off-Target Profiling

It is crucial to assess the selectivity of 1-Benzoyl-4,4'-bipiperidine to understand its potential for off-target effects.

Monoamine Transporter Binding Assays

Rationale: The piperidine scaffold is common in compounds that interact with monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3][7]

Protocol: Radioligand Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand from its target transporter.

Materials:

  • Cell membranes prepared from cells expressing human SERT, DAT, or NET.

  • Radioligands (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)

  • 1-Benzoyl-4,4'-bipiperidine (solubilized in DMSO)

  • Non-labeled competing ligands for non-specific binding determination (e.g., fluoxetine for SERT)

  • Scintillation cocktail

  • Filter plates and harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine cell membranes, radioligand, and various concentrations of 1-Benzoyl-4,4'-bipiperidine in a suitable binding buffer.

  • Incubation: Incubate at a specific temperature and time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to the filters and count the radioactivity.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percentage of inhibition of specific binding for each concentration of the compound. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Transporter Radioligand Non-specific Ligand
SERT [³H]citalopramFluoxetine
DAT [³H]WIN 35,428Cocaine
NET [³H]nisoxetineDesipramine

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of 1-Benzoyl-4,4'-bipiperidine. The proposed assay cascade allows for a systematic and efficient evaluation of its potential therapeutic activities, from broad screening to mechanistic elucidation and selectivity profiling. Positive results in any of these assays will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. The versatility of the benzoylpiperidine scaffold suggests that 1-Benzoyl-4,4'-bipiperidine could be a promising starting point for the development of novel therapeutics.

References

  • Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • 1,4'-Bipiperidine. PubChem. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • 1-Benzyl-4-carbamoyl-4-piperidinopiperidine. PubChem. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry. [Link]

Sources

Application Note: High-Throughput Screening with 1-Benzoyl-4,4'-bipiperidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Bipiperidine Scaffold

The 4,4'-bipiperidine scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and viral non-structural proteins (e.g., HCV NS5A).

The specific subclass of 1-Benzoyl-4,4'-bipiperidine derivatives has emerged as a critical chemical space for disrupting Protein-Protein Interactions (PPIs).[1] The benzoyl moiety provides a rigid hydrophobic handle often required to occupy deep hydrophobic pockets (e.g., the


-catenin/BCL9 interface), while the distal piperidine ring offers a solubilizing, basic vector for exploring solvent-exposed regions or forming salt bridges.

This guide details the workflow for constructing a focused library of 1-Benzoyl-4,4'-bipiperidine derivatives and screening them using an AlphaScreen® platform.

Library Design & Synthesis Strategy

Rationale

To maximize structure-activity relationship (SAR) data, the library is designed around a Core Scaffold (4,4'-bipiperidine) with two points of diversity (


 and 

):
  • 
     (Benzoyl Region):  Introduces electronic and steric diversity to the hydrophobic anchor.
    
  • 
     (Distal Nitrogen):  Modulates solubility, permeability, and secondary binding interactions (e.g., via sulfonamides, ureas, or alkyl groups).
    
Synthetic Workflow (Parallel Synthesis)
  • Scale: 50 µmol per well (96-well format).

  • Method: Solid-supported scavenging or solution-phase parallel synthesis.[1]

Step-by-Step Protocol:

  • Mono-protection (Batch):

    • React 4,4'-bipiperidine (5.0 eq) with Boc-anhydride (1.0 eq) in DCM to favor the mono-Boc product.

    • Purify tert-butyl [4,4'-bipiperidine]-1-carboxylate via column chromatography.

  • 
     Diversification (Acylation): 
    
    • Distribute mono-Boc scaffold into a 96-well reaction block.

    • Add diverse Benzoyl Chlorides (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -Ph-COCl) (1.2 eq) and DIPEA (3.0 eq) in DCM.
      
    • Shake at RT for 4 hours.

  • Deprotection:

    • Treat wells with 20% TFA/DCM to remove the Boc group.

    • Evaporate volatiles using a centrifugal evaporator (Genevac).[1]

  • 
     Diversification (Capping): 
    
    • Redissolve the intermediate (1-Benzoyl-4,4'-bipiperidine TFA salt).[1]

    • Add diverse electrophiles (Sulfonyl chlorides, Isocyanates, or Alkyl halides) to introduce ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Scavenge excess reagents using polymer-supported trisamine resin.[1]

LibrarySynthesis Start 4,4'-Bipiperidine Step1 Mono-Boc Protection (Batch Synthesis) Start->Step1 (Boc)2O, 0°C Step2 R1 Diversification (Amide Coupling) Step1->Step2 96-well split + Ar-COCl Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 R2 Diversification (Urea/Sulfonamide) Step3->Step4 + R2-X Final 1-Benzoyl-4,4'-bipiperidine Library Plate Step4->Final Scavenging & QC

Figure 1: Parallel synthesis workflow for generating the 1-Benzoyl-4,4'-bipiperidine library.

High-Throughput Screening Protocol

Assay Principle: AlphaScreen® Competitive Binding

We utilize an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) to detect inhibitors of a model PPI (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-catenin/BCL9).[2]
  • Donor Bead: Streptavidin-coated (binds Biotinylated-Target A).[1]

  • Acceptor Bead: Ni-NTA or Anti-His (binds His-tagged-Target B).[1]

  • Mechanism: Excitation at 680 nm causes Donor beads to release singlet oxygen.[1] If the protein complex is intact, singlet oxygen reaches the Acceptor bead, emitting light at 520-620 nm. Inhibitors reduce this signal.[1]

Experimental Procedure

Materials:

  • Library: 10 mM DMSO stocks of 1-Benzoyl-4,4'-bipiperidine derivatives.

  • Proteins: Biotin-BCL9 (peptide) and His-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -catenin.
    
  • Plates: 384-well ProxiPlate (PerkinElmer), White/Opaque.[1]

Protocol Steps:

  • Library Transfer (Acoustic Dispensing):

    • Use an Echo® 550 Liquid Handler to transfer 20 nL of compound from source plate to assay plate.

    • Controls:

      • High Control (HC): DMSO only (Max binding signal).[1]

      • Low Control (LC): 10 µM unlabeled BCL9 peptide (Min binding signal).[1]

  • Protein Addition:

    • Dispense 10 µL of protein mix (20 nM His-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -catenin + 20 nM Biotin-BCL9) in Assay Buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
      
    • Incubate 60 mins at RT. (Allows compound to compete for binding).[1]

  • Bead Addition:

    • Dispense 10 µL of Bead Mix (20 µg/mL Donor + 20 µg/mL Acceptor beads).

    • Note: Perform under subdued green light (beads are light-sensitive).[1]

    • Incubate 60 mins at RT in the dark.

  • Readout:

    • Read plates on an EnVision® Multilabel Reader (AlphaScreen mode).[1]

Data Analysis & Hit Validation

Quantitative Metrics

Raw signal data (CPS) is normalized to calculate Percent Inhibition (PI) :



Quality Control (Z-Factor): Ensure the assay robustness using the Z-factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


):


  • Pass Criteria:

    
    .
    
Hit Selection Logic
  • Primary Cutoff: Compounds with PI > 50% at 10 µM.

  • Counter-Screen: Test hits against a "TruHits" kit (Biotin-His peptide bridging beads directly) to eliminate singlet oxygen quenchers or bead-binders (False Positives).

  • Dose-Response: Re-test confirmed hits in an 8-point dilution series to determine

    
    .
    

HTS_Logic RawData Raw AlphaScreen Signal Normalization Calculate % Inhibition RawData->Normalization QC Z-Factor Check (>0.5) Normalization->QC HitSelection Primary Hit Selection (>50% Inhibition) QC->HitSelection Pass CounterScreen Counter Screen (Eliminate Quenchers) HitSelection->CounterScreen Validation IC50 Determination CounterScreen->Validation True Positive

Figure 2: Data analysis pipeline for filtering false positives and validating hits.

Case Study: BCL9/ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Catenin Inhibition[1][2][3]

In a relevant study, a library of 1-benzoyl-4-phenoxypiperidines (structurally analogous to the 4,4'-bipiperidine scaffold) was screened.[1] The benzoyl group was critical for mimicking the


-helical "hotspot" residues of BCL9 (specifically Leu-375), inserting into the hydrophobic groove of 

-catenin.
  • Key Insight: The bipiperidine scaffold offers an advantage over the phenoxypiperidine by providing a secondary amine (on the distal ring) that can be protonated, forming a salt bridge with Glu-395 on

    
    -catenin, potentially improving potency over the neutral analogs [1].
    
Summary Table: Typical Screening Parameters
ParameterValueRationale
Compound Conc. 10 µMStandard primary screen concentration.[1]
DMSO Tolerance < 1%Alpha beads are sensitive to high solvent conc.[1]
Incubation Time 1 hr (Pre) + 1 hr (Beads)Equilibrium binding is essential for competition.[1]
Signal/Background > 20High S/B required for reliable Z'.

References

  • Zhang, M., et al. (2021).[1] Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the

    
    -Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. Journal of Medicinal Chemistry. 
    
  • PubChem. (n.d.).[1] 1-Benzyl-4-carbamoyl-4-piperidinopiperidine Structure and Data. National Library of Medicine.[1] [1]

  • Janzen, W. P. (2014).[1] Screening Technologies for Small Molecule Discovery: The State of the Art. Chemistry & Biology.

  • Glickman, J. F., et al. (2002).[1] A Comparison of ALPHAScreen, TR-FRET, and TRF as Homogeneous Assay Technologies for High-Throughput Screening. Journal of Biomolecular Screening. [1]

Sources

Developing functional assays for 1-Benzoyl-4,4'-bipiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Strategic Guide to Developing Functional Assays for 1-Benzoyl-4,4'-bipiperidine Derivatives

Abstract

The 1-benzoyl-4,4'-bipiperidine scaffold and its related benzoylpiperidine structures are recognized as "privileged structures" in medicinal chemistry, appearing in a diverse array of bioactive small molecules with therapeutic potential[1]. These compounds have been developed as anti-cancer, anti-psychotic, enzyme-inhibiting, and neuroprotective agents, demonstrating their versatility in interacting with a wide range of biological targets[1]. This diversity presents a significant challenge and opportunity for drug discovery professionals: the selection and development of appropriate functional assays are critical for accurately characterizing the mechanism of action and advancing lead candidates. This guide provides a strategic framework and detailed protocols for developing robust functional assays tailored to the most common target classes for this chemical series, including G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for researchers aiming to unlock the full potential of novel 1-benzoyl-4,4'-bipiperidine derivatives.

The Strategic Imperative: From Target Hypothesis to Functional Validation

The journey from a newly synthesized 1-benzoyl-4,4'-bipiperidine derivative to a validated lead compound is underpinned by a logical and hierarchical assay cascade. Given the scaffold's promiscuity, a crucial first step is to establish a target hypothesis based on structural similarity to known ligands or computational predictions. However, it is the functional data that ultimately confirms this hypothesis and reveals the compound's true biological effect. Functional assays are designed to measure the biological activity of a compound in a living system or a reconstituted biochemical environment, moving beyond simple binding to measure a tangible biological response[2][3].

Assay_Cascade_Strategy cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Target_Hypothesis Target Hypothesis (e.g., GPCR, Ion Channel, Enzyme) Primary_Screen Primary Screen (High-Throughput) Target_Hypothesis->Primary_Screen informs Dose_Response Dose-Response & Potency (EC50 / IC50) Primary_Screen->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (Confirmatory) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling Orthogonal_Assay->Selectivity_Panel MOA_Studies Mechanism of Action (e.g., Electrophysiology) Selectivity_Panel->MOA_Studies Phenotypic_Assay Cellular / Phenotypic Assay (Physiological Relevance) MOA_Studies->Phenotypic_Assay

Caption: General workflow for a drug discovery functional assay cascade.

Assays for G-Protein Coupled Receptor (GPCR) Targets

GPCRs are the most intensively studied drug targets, regulating a vast number of physiological processes[5]. Many benzoylpiperidine-containing molecules are known to modulate GPCRs, such as serotonin (5-HT) receptors[1]. A comprehensive assessment of a compound's activity at a GPCR involves determining both its binding affinity and its functional efficacy.

Principle: Binding Affinity vs. Functional Efficacy
  • Binding Assays (Affinity): These assays measure the direct interaction between the compound and the receptor. Radioligand binding is the gold standard for quantifying the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand[6][7].

  • Functional Assays (Efficacy): These assays measure the cellular response triggered by ligand-receptor binding[8]. This determines whether the compound is an agonist (activator), antagonist (blocker), or inverse agonist. Common readouts include the measurement of second messengers like intracellular calcium ([Ca²⁺]ᵢ) or cyclic AMP (cAMP)[8].

Protocol 1: Competitive Radioligand Binding Assay

This protocol allows for the determination of a compound's binding affinity (Kᵢ) for a target receptor expressed in cell membranes.

Rationale: This assay provides a direct measure of target engagement. By competing with a radioligand of known affinity, we can accurately quantify the test compound's affinity, a critical parameter for structure-activity relationship (SAR) studies[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in an appropriate binding buffer[9]. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Receptor membranes (e.g., 10-50 µg protein).

    • A fixed concentration of radioligand (typically at or near its Kₔ value).

    • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium[9].

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. Wash the filters multiple times with ice-cold wash buffer[9].

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[7].

Protocol 2: Calcium Flux Assay for Gq-Coupled GPCRs

This is a high-throughput functional assay for GPCRs that signal through the Gq pathway, leading to the release of intracellular calcium[8][10].

Rationale: This cell-based assay provides a dynamic and physiologically relevant readout of receptor activation or inhibition. It is highly amenable to automation using instruments like a Fluorescence Imaging Plate Reader (FLIPR) and is a workhorse of modern drug discovery[11].

Gq_Signaling_Pathway Ligand Bipiperidine Derivative GPCR Gq-Coupled Receptor Ligand->GPCR binds Gq Gαq/βγ GPCR->Gq activates PLC Phospholipase C (PLCβ) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release triggers

Caption: Simplified signaling cascade for Gq-coupled GPCRs.

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the target GPCR into black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight[12].

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)[10][12]. The buffer may also contain probenecid, an anion-transport inhibitor that prevents some cell lines from actively pumping the dye out[13].

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 20-30 minutes to allow for complete de-esterification of the dye within the cells[14].

  • Assay Execution (FLIPR or Plate Reader):

    • Place the cell plate and a compound plate into the instrument.

    • Agonist Mode:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument adds the test compounds to the cell plate.

      • Immediately record the resulting fluorescence signal kinetically for 2-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation[13].

    • Antagonist Mode:

      • Pre-incubate the cells with the test compounds for a set period (e.g., 15-30 minutes).

      • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).

      • Record the fluorescence signal. A reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. For dose-response experiments, plot the response against the log concentration of the compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Assays for Ion Channel Targets

Ion channels are critical for neuronal signaling and other physiological processes, making them important drug targets[15]. The gold-standard technique for measuring ion channel function is electrophysiology.

Protocol 3: Automated Patch-Clamp Electrophysiology

This technique provides the most direct and detailed measure of ion channel activity by recording the ionic currents flowing through the channels[16][17]. Automated platforms have made this technique feasible for medium- to high-throughput screening[18].

Rationale: Unlike indirect methods, electrophysiology offers unparalleled detail on the mechanism of action. It can distinguish between channel blockers, openers, and allosteric modulators, and provides precise information on voltage-dependence and kinetics[17]. This level of detail is crucial for lead optimization.

Step-by-Step Methodology (Generalized for Planar Array Systems):

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest. Harvest the cells and prepare a single-cell suspension at an optimized density.

  • System Setup: Prime the automated electrophysiology system (e.g., Sophion Qube, Nanion SyncroPatch) with appropriate intracellular and extracellular buffer solutions.

  • Cell Sealing: The system automatically positions cells onto a planar substrate containing micro-apertures. A high-resistance "giga-seal" is formed between the cell membrane and the substrate[18].

  • Whole-Cell Configuration: A membrane patch is ruptured, allowing electrical access to the inside of the cell (whole-cell mode).

  • Voltage Protocol & Compound Application:

    • A specific voltage protocol is applied to the cell to elicit channel opening and generate an ionic current.

    • A baseline current is recorded.

    • The test compound is applied to the cell via the system's integrated fluidics.

    • The current is recorded again in the presence of the compound. Inhibition or potentiation of the current indicates compound activity.

  • Data Analysis: The primary output is the current amplitude (in amperes). For dose-response analysis, the percent inhibition or potentiation of the current is plotted against the log compound concentration to calculate an IC₅₀ or EC₅₀.

ParameterDescriptionTypical UnitsAssay
Kᵢ Inhibitor Constant: A measure of a compound's binding affinity for a receptor.nM, µMRadioligand Binding
IC₅₀ Half Maximal Inhibitory Concentration: Concentration of a compound that produces 50% inhibition of a response.nM, µMAll Assays (Inhibitors)
EC₅₀ Half Maximal Effective Concentration: Concentration of a compound that produces 50% of its maximal effect.nM, µMAll Assays (Activators)
Bₘₐₓ Maximum Receptor Density: The total number of specific binding sites in a given tissue or cell preparation.fmol/mg proteinSaturation Binding

Table 1: Key quantitative parameters derived from functional assays.

Assays for Enzyme Targets

Several classes of benzoylpiperidine derivatives are known to act as enzyme inhibitors, for instance, against acetylcholinesterase (AChE) in the context of Alzheimer's disease research[19][20].

Protocol 4: Colorimetric Enzyme Inhibition Assay (AChE Example)

This protocol describes a common method for measuring the activity of an enzyme that produces a colored product, allowing for simple spectrophotometric detection.

Rationale: Enzyme inhibition assays are fundamental for compounds targeting enzymes. They are typically robust, cost-effective, and can be configured for high-throughput screening. This assay directly measures the functional consequence of the compound binding to the enzyme's active site[3].

Step-by-Step Methodology (Ellman's Reagent for AChE):

  • Assay Principle: AChE hydrolyzes its substrate, acetylthiocholine (ATCh), to produce thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, which can be measured by absorbance at ~412 nm. An inhibitor will slow this reaction.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer (e.g., phosphate buffer, pH 8.0).

    • Test compound at various concentrations.

    • A fixed concentration of the AChE enzyme.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) to allow for binding to occur.

  • Reaction Initiation: Add a solution containing the substrate (ATCh) and Ellman's reagent (DTNB) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of color change (slope of the absorbance vs. time curve) is proportional to the enzyme activity.

  • Controls:

    • 100% Activity: Wells with enzyme and substrate, but no inhibitor.

    • 0% Activity (Blank): Wells with substrate, but no enzyme.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data by calculating the percent inhibition relative to the 100% activity control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.

Conclusion

The 1-benzoyl-4,4'-bipiperidine scaffold represents a rich starting point for the discovery of novel therapeutics. A successful research program depends on the intelligent application of a diverse toolkit of functional assays. The choice of assay must be driven by a clear biological hypothesis, but researchers must remain open to unexpected findings. By progressing from high-throughput primary screens to more detailed, physiologically relevant secondary assays like patch-clamp electrophysiology, it is possible to build a comprehensive understanding of a compound's activity. The protocols and strategies outlined in this guide provide a robust framework for characterizing these promising molecules, ultimately accelerating their journey from the bench to the clinic.

References

  • Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Gαq GPCR assays. ION Biosciences. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Functional Drug Screening in the Era of Precision Medicine. Cancers. [Link]

  • Ion Channel Screening - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. Current Protocols in Pharmacology. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery. [Link]

  • In Vitro Assays | Electrophysiology. Axxam S.p.A.. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. [Link]

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
  • A review for cell-based screening methods in drug discovery. RSC Advances. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Ion Channel Assays. Charles River Laboratories. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [Link]

  • Functional assays for screening GPCR targets. Drug Discovery Today. [Link]

  • Ion Channel Assay Services. ION Biosciences. [Link]

  • functional in vitro assays for drug discovery. Chem Help ASAP via YouTube. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • Ion Channel Screening Service. Profacgen. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 1-Benzoyl-4,4'-bipiperidine synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 1-Benzoyl-4,4'-bipiperidine Synthesis

Topic: Selective Mono-Benzoylation of Symmetric Diamines Target Molecule: 1-Benzoyl-4,4'-bipiperidine (Mono-amide) Starting Material: 4,4'-Bipiperidine (usually dihydrochloride salt)

Executive Summary

The synthesis of 1-benzoyl-4,4'-bipiperidine presents a classic challenge in organic chemistry: the desymmetrization of a symmetric diamine. The core difficulty is kinetic; once the first benzoyl group is added, the remaining secondary amine often remains nucleophilic enough to react again, leading to the unwanted 1,1'-dibenzoyl-4,4'-bipiperidine (bis-amide) .

This guide moves beyond standard "add and stir" instructions. It focuses on controlling statistical probability through protonation states and solubility differentials to guarantee high yields of the mono-functionalized product.

Part 1: The Diagnostic Guide (FAQs)

Issue 1: "I am getting a 1:1 mixture of mono-amide and bis-amide."

Diagnosis: Statistical Acylation Control Failure. If you add Benzoyl Chloride (BzCl) directly to the diamine in a basic organic solvent (e.g., DCM/TEA), the reaction is governed purely by statistics. Since the reactivity of the second amine does not drop significantly after the first acylation, you will inevitably form the bis-amide.

The Fix: The "Proton-Lock" Strategy Instead of using free base diamine, use the dihydrochloride salt in water/DCM biphasic mixture with carefully controlled pH.

  • Mechanism: Maintain the pH between 8.5 and 9.0. At this pH, the statistical population of the diamine exists largely as the mono-protonated species. The unprotonated amine reacts with BzCl, but the protonated amine is "locked" and cannot react.

  • Alternative Reagent: Switch from Benzoyl Chloride to

    
    -Benzoyloxysuccinimide (Bz-OSu) . The lower reactivity of the active ester increases selectivity for the mono-amine over the bis-amide [1, 2].
    
Issue 2: "My product precipitates as a gum and traps the starting material."

Diagnosis: Solubility Mismatch. 4,4'-Bipiperidine is highly polar/ionic (especially as a salt), while the benzoylated products are lipophilic. In standard solvents (THF or Ether), the mono-amide may crash out as the HCl salt immediately upon formation, trapping unreacted diamine in the matrix.

The Fix: High-Dilution Biphasic System Use a DCM/Water or Toluene/Water system.

  • The starting material stays in the aqueous phase.

  • The benzoylating agent stays in the organic phase.

  • As the reaction occurs at the interface, the lipophilic mono-amide migrates into the organic layer, protecting it from further reaction (to an extent) and preventing precipitation issues.

Issue 3: "How do I separate the mono-amide from the bis-amide without a column?"

Diagnosis: Over-reliance on Chromatography. Separating polar amines on silica gel is notoriously difficult (tailing spots). You should exploit the basicity difference.

The Fix: The "pH-Swing" Extraction

  • Bis-amide: Neutral (Two amide bonds).

  • Mono-amide: Basic (One secondary amine).

  • Starting Material: Highly Basic (Two secondary amines).

  • See the "Self-Validating Purification Protocol" below for the step-by-step separation.

Part 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition and the purification logic.

ReactionPathway cluster_purification Purification Logic (pH Swing) SM 4,4'-Bipiperidine (Symmetric Diamine) Mono TARGET: 1-Benzoyl-4,4'-bipiperidine (Basic Amine) SM->Mono k1 (Fast) BzCl Benzoyl Chloride (Limiting Reagent) BzCl->Mono Bis SIDE PRODUCT: 1,1'-Dibenzoyl-4,4'-bipiperidine (Neutral) Mono->Bis k2 (Compelling Side Rxn) Mono_Acid Mono-Amide (Protonated/Water Soluble) Mono->Mono_Acid Add HCl (pH 2) Bis_Neutral Bis-Amide (Neutral/Organic Soluble) Bis->Bis_Neutral Stays in Organic

Caption: Kinetic pathway of bipiperidine acylation. Note that k2 (formation of bis-amide) competes with k1 unless the mono-product is removed from the reaction zone or protected by protonation.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesis of 1-Benzoyl-4,4'-bipiperidine with >90% purity without column chromatography.

Materials
  • 4,4'-Bipiperidine Dihydrochloride (1.0 eq)

  • Benzoyl Chloride (0.9 eq) (CRITICAL: Use limiting reagent)

  • Dichloromethane (DCM)

  • 1M NaOH and 1M HCl

  • pH paper or probe

Step-by-Step Workflow
  • Dissolution (The Aqueous Phase):

    • Dissolve 4,4'-Bipiperidine 2HCl (10 mmol) in water (30 mL).

    • Validation: Solution should be clear and acidic (pH ~1-2).

  • pH Adjustment (The "Proton Lock"):

    • Cool to 0°C.

    • Add 1M NaOH dropwise until pH reaches 8.5 - 9.0 .

    • Why? You want to deprotonate only some of the amine sites. If pH > 11, you expose both nitrogens, ensuring bis-acylation [3].

  • The Biphasic Reaction:

    • Add DCM (30 mL) to the aqueous mixture.

    • Dissolve Benzoyl Chloride (9.0 mmol, 0.9 eq) in DCM (10 mL).

    • Add the BzCl/DCM solution dropwise over 60 minutes with vigorous stirring.

    • Tip: Maintain pH ~8-9 by adding small aliquots of NaOH if it drops (HCl is generated during reaction).

  • Workup (The Separation):

    • Step A: Remove Bis-Amide

      • Separate layers.[1] The DCM layer contains Bis-amide and Mono-amide (free base).

      • Extract the DCM layer with 1M HCl (3 x 20 mL) .

      • Result: The Bis-amide stays in the DCM (discard or recycle). The Mono-amide protonates and moves into the aqueous HCl layer.

    • Step B: Recover Mono-Amide

      • Take the combined acidic aqueous extracts.

      • Basify with 4M NaOH to pH > 12.

      • Observation: The product will precipitate as a white solid or oil.

      • Extract with fresh DCM (3 x 30 mL).

    • Step C: Final Polish

      • Dry DCM over Na₂SO₄ and evaporate.

      • Validation: Check TLC. If starting material (diamine) remains, it likely stayed in the initial aqueous layer in Step 3 or was washed out in Step 4B (diamine is much more water-soluble than the mono-benzamide).

Part 4: Data Summary & Specifications

CompoundRoleMW ( g/mol )Solubility (Acidic pH 2)Solubility (Basic pH 12)
4,4'-Bipiperidine Starting Material168.28Water SolubleWater/Organic (Amphiphilic)
1-Benzoyl-4,4'-bipiperidine Target 272.39 Water Soluble Organic Soluble
1,1'-Dibenzoyl-4,4'-bipiperidine Impurity376.50Organic SolubleOrganic Soluble

Key Characterization Signals (1H NMR in CDCl₃):

  • Aromatic Region: 7.4–7.6 ppm (5H, multiplet) confirms benzoyl group.

  • Piperidine Ring A (Amide): Broad multiplets at 3.8–4.8 ppm (restricted rotation of amide bond).

  • Piperidine Ring B (Amine): Sharp multiplets at 2.6–3.2 ppm (alpha-protons to secondary amine).

  • Note: If the 2.6–3.2 ppm signals are missing/shifted downfield, you have likely made the bis-amide.

References

  • Selective Mono-acylation of Diamines: Tang, F., & Fang, H. (2008). General procedure for mono-acylation of symmetric diamines. Tetrahedron Letters, 49(41), 6003-6006.

  • Active Ester Selectivity: Agha, K. A., et al. (2020). General procedure for monoacylation of aliphatic diamines in n-butanol. Monatshefte für Chemie, 151, 80-85.

  • Bipiperidine Properties: PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine.

  • Green Chemistry Approaches: Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 2014.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Benzoyl-4,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 1-Benzoyl-4,4'-bipiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of standardized, publicly available validated methods for this specific analyte, this document presents a comparative analysis of two principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The protocols and performance data herein are constructed based on established validation principles from the International Council for Harmonisation (ICH)[1][2], the U.S. Food and Drug Administration (FDA)[3][4][5], and the United States Pharmacopeia (USP)[6][7][8], as well as on existing methods for structurally analogous compounds, such as N-benzoyl piperidines and fentanyl-related molecules.[9] This approach ensures that the presented methodologies are scientifically robust and relevant for their intended purpose in a quality control and drug development setting.

The Imperative of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] For a compound like 1-Benzoyl-4,4'-bipiperidine, which serves as a building block in active pharmaceutical ingredients (APIs), ensuring the reliability and accuracy of its quantification is paramount for process control, purity assessment, and ultimately, the safety and efficacy of the final drug product.

The core parameters for analytical method validation, as stipulated by the ICH, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and the limits of detection (LOD) and quantification (LOQ).

Comparative Overview of Analytical Techniques

The choice between HPLC-UV and GC-MS for the analysis of 1-Benzoyl-4,4'-bipiperidine depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse of pharmaceutical analysis. For a molecule like 1-Benzoyl-4,4'-bipiperidine, which possesses a UV-active benzoyl group, HPLC-UV offers a straightforward, robust, and cost-effective method for quantification. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and specificity through mass analysis. For 1-Benzoyl-4,4'-bipiperidine, GC-MS can offer higher sensitivity and unambiguous identification. However, due to its relatively high molecular weight and potential for thermal degradation, careful method development is crucial.

The following sections provide detailed, illustrative validation protocols for both techniques, followed by a comparative summary of their expected performance.

Illustrative Validation Protocol: HPLC-UV Method

This protocol is designed for the quantification of 1-Benzoyl-4,4'-bipiperidine in a drug substance or as a process intermediate.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance wavelength of 1-Benzoyl-4,4'-bipiperidine (estimated around 230 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Validation Workflow

Caption: General workflow for analytical method validation.

Step-by-Step Validation Procedure
  • Specificity:

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Procedure:

      • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of 1-Benzoyl-4,4'-bipiperidine.

      • Analyze a sample of 1-Benzoyl-4,4'-bipiperidine spiked with known related substances and potential impurities.

      • Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of 1-Benzoyl-4,4'-bipiperidine and analyze the resulting solutions. The peak for the intact drug should be well-resolved from any degradation products.

  • Linearity and Range:

    • Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.[7]

    • Procedure:

      • Prepare a series of at least five standard solutions of 1-Benzoyl-4,4'-bipiperidine covering the expected working range (e.g., 80% to 120% of the target concentration).[7]

      • Inject each standard in triplicate.

      • Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Rationale: To determine the closeness of the test results obtained by the method to the true value.[7]

    • Procedure:

      • Perform a recovery study by spiking a placebo or a known matrix with 1-Benzoyl-4,4'-bipiperidine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three samples at each concentration level and analyze them.

      • Calculate the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2]

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 1-Benzoyl-4,4'-bipiperidine at 100% of the target concentration on the same day, with the same analyst and instrument.[2]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the relative standard deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2%.

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

    • Procedure:

      • Introduce small variations in the chromatographic conditions, such as:

        • Flow rate (± 0.1 mL/min)

        • Column temperature (± 2 °C)

        • Mobile phase composition (± 2% organic component)

      • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, and resolution).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.[6]

    • Procedure:

      • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation of the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Illustrative Validation Protocol: GC-MS Method

This protocol is suitable for the trace analysis of 1-Benzoyl-4,4'-bipiperidine or for its identification and quantification in complex matrices where higher specificity is required.

Instrumentation and Chromatographic Conditions
  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, an autosampler, and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Injection Volume: 1 µL (splitless).

Validation Workflow

The validation workflow for GC-MS follows the same principles as for HPLC-UV, with adjustments in the sample preparation and data acquisition.

Caption: Interrelation of validation parameters and system suitability for GC-MS.

Step-by-Step Validation Procedure
  • Specificity:

    • Rationale: In GC-MS, specificity is demonstrated by the uniqueness of the mass spectrum of the analyte.

    • Procedure:

      • Analyze a blank and spiked samples as in the HPLC-UV method.

      • Confirm that there are no co-eluting peaks with similar mass spectra at the retention time of 1-Benzoyl-4,4'-bipiperidine.

      • The mass spectrum of the analyte in the sample should match that of a reference standard.

  • Linearity and Range:

    • Procedure:

      • Prepare a series of at least five standard solutions covering the desired range.

      • Inject each standard in triplicate.

      • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy:

    • Procedure:

      • Perform a recovery study as described for the HPLC-UV method. Acceptance criteria are typically 95.0% to 105.0%.

  • Precision:

    • Procedure:

      • Assess repeatability and intermediate precision as for the HPLC-UV method. The acceptance criterion for RSD is typically ≤ 5%.

  • Robustness:

    • Procedure:

      • Introduce small variations in parameters such as:

        • Injector temperature (± 5 °C)

        • Oven temperature ramp rate (± 1 °C/min)

        • Carrier gas flow rate (± 0.1 mL/min)

      • Evaluate the impact on the results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Procedure:

      • Determine based on the signal-to-noise ratio of a characteristic ion.

Comparative Performance Data

The following table summarizes the illustrative performance data for the two proposed analytical methods for 1-Benzoyl-4,4'-bipiperidine.

Validation ParameterHPLC-UV (Illustrative)GC-MS (Illustrative)
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Linearity (r²) ≥ 0.999≥ 0.995
Range 10 - 150 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2%≤ 5%
LOD ~ 1 µg/mL~ 0.01 µg/mL
LOQ ~ 3 µg/mL~ 0.05 µg/mL
Robustness HighModerate (sensitive to temperature and flow changes)

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of 1-Benzoyl-4,4'-bipiperidine, each with its own advantages. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control and assay of the bulk substance.

  • GC-MS offers superior specificity and sensitivity, making it the preferred method for trace analysis, impurity profiling, and analysis in complex matrices.

The validation protocols and performance data presented in this guide, while illustrative for 1-Benzoyl-4,4'-bipiperidine, are grounded in established regulatory guidelines and data from structurally similar molecules. They provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this important pharmaceutical intermediate. The ultimate responsibility for ensuring a method is fit for its intended purpose lies with the user, and this guide serves as a valuable resource in that endeavor.[3]

References

  • Vertex AI Search. (2026). Validation of Analytical Methods and Processes.
  • Vertex AI Search. (2026). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Vertex AI Search. (2026). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • Vertex AI Search. (2026). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
  • Vertex AI Search. (2026). FDA Releases Guidance on Analytical Procedures.
  • Vertex AI Search. (2026). Analytical Method Validation of Vildagliptin in Bulk Drug and Dosage Form by RP HPLC Method.
  • Vertex AI Search. (2026). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Vertex AI Search. (2026). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Vertex AI Search. (2026). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Vertex AI Search. (2026). Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS.
  • Vertex AI Search. (2026). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
  • Vertex AI Search. (2026). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Vertex AI Search. (2026). Validation of Analytical Procedures Q2(R2).
  • Vertex AI Search. (2026). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
  • Vertex AI Search. (2026). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
  • Vertex AI Search. (2026). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study.
  • Vertex AI Search. (2026). Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples.
  • Vertex AI Search. (2026). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Vertex AI Search. (2026). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Vertex AI Search. (2026). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • Vertex AI Search. (2026). ICH and FDA Guidelines for Analytical Method Validation.
  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Vertex AI Search. (2026). ANALYTICAL METHODS - Toxicological Profile for Benzidine.
  • Vertex AI Search. (2026). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.
  • Vertex AI Search. (2026). FDA issues revised guidance for analytical method validation.
  • Vertex AI Search. (2026). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Vertex AI Search. (2026). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2026). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • Vertex AI Search. (2026). ICH guideline Q2(R2) on validation of analytical procedures.
  • Vertex AI Search. (2026). 〈1225〉 Validation of Compendial Procedures.
  • Vertex AI Search. (2026). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection.
  • Vertex AI Search. (2026). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices.

Sources

A Comparative Guide to Piperidine-Based Scaffolds in Modern Drug Discovery: Analyzing the 1-Benzoyl-4,4'-bipiperidine Motif

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its prevalence in over 70 commercialized drugs is a testament to its favorable pharmacokinetic properties and synthetic tractability.[2] This guide offers a comparative analysis of piperidine-based compounds, with a specific focus on the structural features of 1-Benzoyl-4,4'-bipiperidine. While direct, publicly available assay data for 1-Benzoyl-4,4'-bipiperidine is limited, this document will provide a comprehensive comparison of structurally related benzoylpiperidine and bipiperidine derivatives, offering insights into their performance in various biological assays. By examining the structure-activity relationships of these analogs, we can infer the potential pharmacological profile of 1-Benzoyl-4,4'-bipiperidine and guide future research in this area.

The benzoylpiperidine fragment is a recognized privileged structure in drug development, found in a wide array of bioactive molecules with applications as anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective agents, among others.[3] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a versatile framework for drug design.[3] This guide will delve into the experimental data for various benzoylpiperidine and bipiperidine derivatives to provide a valuable resource for researchers, scientists, and drug development professionals.

The Benzoylpiperidine Moiety: A Versatile Pharmacophore

The addition of a benzoyl group to the piperidine nitrogen, as seen in the 1-benzoylpiperidine core, significantly influences the compound's biological activity. This modification can impact receptor binding affinity, enzyme inhibition, and overall pharmacological profile.

Performance in Neurological and Psychiatric Disorder Assays

Piperidine derivatives are frequently investigated for their activity in the central nervous system (CNS).[4] The benzoylpiperidine scaffold has been incorporated into molecules targeting a range of neurological and psychiatric conditions.

One area of significant interest is the development of dual-target inhibitors for Alzheimer's disease.[4] For instance, certain 1-benzylpiperidine and 1-benzoylpiperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's.[4] In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and tested for anti-AChE activity.[5] Notably, the presence of the benzoyl group was found to be crucial, and substitutions on this moiety dramatically influenced inhibitory potency.[5] One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM for AChE and an 18,000-fold greater affinity for AChE over BuChE.[5]

The benzoylpiperidine core is also found in potent ligands for serotonin receptors. For example, certain derivatives have shown high affinity for 5-HT7 and 5-HT2A receptors, with Ki values in the low nanomolar range.[3] Functional assays confirmed that these compounds act as antagonists at these receptors, highlighting their potential in treating disorders involving the serotonergic system.[3]

Application in Cancer Research

Recent research has explored the utility of benzoylpiperidine derivatives as anti-cancer agents. A novel 1-benzoyl-4-phenoxypiperidine scaffold was discovered to disrupt the β-catenin/BCL9 protein-protein interaction (PPI), a key signaling pathway in many cancers.[6] The lead compound, ZL3138, exhibited a Ki of 0.96 μM in AlphaScreen competitive inhibition assays and demonstrated selective suppression of Wnt/β-catenin signaling in cancer cells.[6]

The 4,4'-Bipiperidine Scaffold: A Framework for Dimeric Interactions and Novel Geometries

The 4,4'-bipiperidine structure introduces a second piperidine ring, creating a more extended and conformationally distinct scaffold compared to simple piperidine derivatives. This can enable interactions with multiple binding sites on a target protein or facilitate the development of compounds with unique pharmacological properties. N-Boc-4,4'-bipiperidine is a versatile building block in the synthesis of CNS agents due to the stability and reactivity offered by the Boc protecting group.[7]

Potential in CNS Disorders

While specific data for 1-Benzoyl-4,4'-bipiperidine is scarce, the broader class of piperidine-containing compounds has shown promise in CNS applications. Many anxiolytics, muscle relaxants, and sedatives act by depressing the central nervous system.[8] The evaluation of novel compounds for CNS depressant activity is a critical area of research.[1][9]

Comparative Analysis of Piperidine-Based Compounds in Key Assays

To provide a clear comparison, the following table summarizes the performance of various piperidine derivatives in different assays, based on available literature.

Compound ClassTarget/AssayKey FindingsReference
1-Benzoyl-4-phenoxypiperidinesβ-catenin/BCL9 PPIKi of 0.96 μM for lead compound; selective Wnt signaling inhibitor.[6]
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidinesAcetylcholinesterase (AChE) InhibitionIC50 of 0.56 nM for the most potent derivative; high selectivity over BuChE.[5]
Benzoylpiperidine Derivatives5-HT7 and 5-HT2A ReceptorsKi values of 2 nM for 5-HT7 and 4 nM for 5-HT2A for a potent dual ligand.[3]
N-substituted piperidine-4-(benzylidene-4-carboxylic acids)Steroid-5α-reductase InhibitionIC50 values in the nanomolar range for potent inhibitors of type 2 enzyme.[10]
4-AminopiperidinesAntifungal Activity (Candida spp., Aspergillus spp.)Identification of promising candidates with broad-spectrum antifungal activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of AChE in buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in buffer.

    • Prepare a solution of DTNB in buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well and incubate for a pre-determined time at a controlled temperature.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Workflow for AChE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Test Compound Stock E Add Buffer, DTNB, & Test Compound to Plate A->E B AChE Solution F Add AChE & Incubate B->F C ATCI Solution G Add ATCI to Initiate Reaction C->G D DTNB Solution D->E E->F F->G H Measure Absorbance at 412 nm G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Calculate IC50 Value J->K

Caption: Workflow for determining AChE inhibitory activity.

Structure-Activity Relationship Insights

The diverse biological activities of benzoylpiperidine derivatives underscore the importance of the substitution pattern on both the benzoyl and piperidine moieties.

  • Substitutions on the Benzoyl Ring: As demonstrated in the case of AChE inhibitors, bulky substituents at the para position of the benzoyl ring can significantly enhance activity.[5] This suggests that the benzoyl group may be involved in key interactions within the active site of the target protein, and modifications to this group can be a fruitful strategy for optimizing potency and selectivity.

  • Substitutions on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical. In the study of AChE inhibitors, an N-benzoylpiperidine derivative was found to be almost inactive, whereas N-benzylpiperidine derivatives showed high potency.[5] This highlights the importance of the basicity of the piperidine nitrogen for activity.

Structure-Activity Relationship (SAR) Logic

G cluster_scaffold Core Scaffold cluster_mods Modifications cluster_activity Biological Activity Scaffold Piperidine Ring Benzoyl Group Piperidine_Mod N-Substitution (e.g., Benzyl vs. Benzoyl) Scaffold:f0->Piperidine_Mod Benzoyl_Mod Para-Substitution (e.g., Bulky Groups) Scaffold:f1->Benzoyl_Mod Activity Potency & Selectivity Piperidine_Mod->Activity Benzoyl_Mod->Activity

Caption: Impact of substitutions on biological activity.

Conclusion and Future Directions

The piperidine scaffold, particularly when incorporated into benzoylpiperidine and bipiperidine structures, remains a highly valuable framework in drug discovery. While a direct comparative analysis of 1-Benzoyl-4,4'-bipiperidine is limited by the current lack of public data, the examination of its structural components within other bioactive molecules provides a strong foundation for predicting its potential activities and guiding future research.

The versatility of the benzoylpiperidine moiety in targeting a range of biological entities, from enzymes like AChE to protein-protein interactions like β-catenin/BCL9, suggests that 1-Benzoyl-4,4'-bipiperidine could exhibit interesting pharmacological properties. The bipiperidine core may confer unique conformational constraints and opportunities for bivalent interactions.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-Benzoyl-4,4'-bipiperidine and its derivatives. Screening this compound against a diverse panel of targets, including those for which related piperidine compounds have shown activity (e.g., CNS receptors, enzymes involved in cancer signaling), would be a logical next step. Such studies will be instrumental in elucidating the specific contributions of the combined benzoyl and bipiperidine motifs to biological activity and could lead to the discovery of novel therapeutic agents.

References

  • PubMed.

  • ResearchGate.

  • PMC.

  • MDPI.

  • Wikipedia.

  • ResearchGate.

  • PubMed.

  • PMC.

  • MDPI.

  • PubMed.

  • BioTechnologia.

  • PubMed.

  • Chem-Impex.

  • PMC.

  • PubMed Central.

  • ScienceDirect.

  • Elsevier.

Sources

A Comparative Benchmarking Guide: Evaluating 1-Benzoyl-4,4'-bipiperidine Against Established CNS Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic landscape for neuropsychiatric and neurodegenerative disorders is continually evolving, driven by the pursuit of novel molecular entities with improved efficacy and safety profiles. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive compounds.[1] This guide provides a comprehensive framework for benchmarking 1-Benzoyl-4,4'-bipiperidine, a compound of emerging interest, against a panel of well-characterized inhibitors targeting key central nervous system (CNS) receptors. We will delve into the rationale for selecting appropriate comparators, provide detailed, validated protocols for in vitro and cell-based assays, and present a logical workflow for data analysis. Our focus is on providing researchers and drug development professionals with the scientific rationale and practical methodologies required to accurately characterize the inhibitory potential of this and similar novel compounds.

Introduction: The Rationale for Benchmarking 1-Benzoyl-4,4'-bipiperidine

The 1-Benzoyl-4,4'-bipiperidine moiety and its analogs are structurally related to compounds with known activity at various G-protein coupled receptors (GPCRs) and transporters within the CNS. The piperidine ring, in particular, is a core component of many drugs targeting these systems.[2][3] Derivatives of 1-benzylpiperidine and 1-benzoylpiperidine have been investigated for a range of activities, including acetylcholinesterase (AChE) inhibition for Alzheimer's disease and dopamine reuptake inhibition.[4][5][6] Given this precedent, it is scientifically prudent to hypothesize that 1-Benzoyl-4,4'-bipiperidine may exhibit inhibitory activity at receptors commonly modulated by antipsychotic and antidepressant medications.[7]

The primary targets for this investigation are therefore selected based on the common pharmacology of atypical antipsychotics:

  • Dopamine D2 Receptors (D2R): A primary target for all antipsychotic drugs.[8][9]

  • Serotonin 5-HT2A Receptors (5-HT2AR): Blockade of this receptor is a hallmark of atypical antipsychotics, believed to mitigate some of the side effects associated with D2R antagonism.[10][11][12]

  • Sigma-1 Receptors (σ1R): These unique intracellular chaperone proteins are implicated in a wide range of cellular functions and are a target for various CNS-active drugs, including some antipsychotics.[13][14][15]

Why this comparison is critical: Benchmarking against established drugs is not merely a comparative exercise. It provides essential context for a new compound's potency, selectivity, and potential therapeutic window. By understanding how 1-Benzoyl-4,4'-bipiperidine performs relative to gold-standard inhibitors like Haloperidol, Risperidone, and NE-100, we can rapidly assess its potential novelty and viability as a drug candidate.

Selection of Known Inhibitors for Comparative Analysis

The choice of comparators is pivotal for a meaningful benchmark. The selected inhibitors represent different classes and possess well-documented affinities and mechanisms of action at our target receptors.

  • Haloperidol: A potent, first-generation (typical) antipsychotic that acts primarily as a dopamine D2 receptor antagonist.[8] It serves as a baseline for high-affinity D2R binding.

  • Risperidone: A widely prescribed second-generation (atypical) antipsychotic with potent antagonistic activity at both serotonin 5-HT2A and dopamine D2 receptors.[16] This makes it an ideal comparator for assessing a multi-target profile.

  • NE-100: A selective sigma-1 receptor antagonist, crucial for determining the selectivity of our test compound for this specific target.[13]

These compounds provide a robust framework for evaluating the multi-target interaction profile of 1-Benzoyl-4,4'-bipiperidine.

Experimental Design & Methodologies

To ensure data integrity, all protocols must be robust, reproducible, and include appropriate controls. The following sections detail the step-by-step methodologies for characterizing the inhibitory profile of 1-Benzoyl-4,4'-bipiperidine.

Overall Experimental Workflow

The benchmarking process follows a logical progression from initial binding affinity determination to functional cellular response. This multi-step approach provides a comprehensive pharmacological profile of the test compound.

G cluster_0 Phase 1: In Vitro Binding cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Synthesis & Interpretation A Compound Preparation (1-Benzoyl-4,4'-bipiperidine & Comparators) B Radioligand Binding Assays (D2R, 5-HT2AR, σ1R) A->B Serial Dilutions C Data Analysis (Calculate Ki values) B->C Raw Scintillation Counts D Cell-Based Functional Assays (e.g., Calcium Flux for 5-HT2AR) C->D Prioritize based on Ki E Data Analysis (Calculate IC50 values) D->E Luminescence/Fluorescence Data F Comparative Data Tabulation E->F G Selectivity Profile Generation F->G Potency Ratios H Final Report & Conclusion G->H Interpretation

Caption: Experimental workflow for benchmarking novel inhibitors.

Protocol: Competitive Radioligand Binding Assay

Rationale: This in vitro assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. It directly measures the ability of the test compound to displace a known high-affinity radioligand from the receptor. This provides a quantitative measure of target engagement.

Materials:

  • Membrane preparations from cells stably expressing human D2R, 5-HT2AR, or σ1R.

  • Radioligands: [³H]-Spiperone (for D2R), [³H]-Ketanserin (for 5-HT2AR), [³H]-(+)-Pentazocine (for σ1R).

  • Non-specific binding inhibitors: Haloperidol (for D2R), Risperidone (for 5-HT2AR), Haloperidol (for σ1R).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Benzoyl-4,4'-bipiperidine and each known inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate compound dilution (or buffer for total binding, or non-specific inhibitor for non-specific binding) to the designated wells.

    • Add 25 µL of the corresponding radioligand at a final concentration equal to its Kd.

    • Add 100 µL of the receptor membrane preparation (typically 10-20 µg protein/well).

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Cell-Based Functional Assay (5-HT2AR Calcium Flux)

Rationale: While binding assays confirm target engagement, they do not reveal whether a compound is an agonist or an antagonist. Functional assays are essential to determine the compound's effect on receptor signaling. The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). An antagonist will block this effect.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Serotonin (5-HT) as the agonist.

  • A fluorescence plate reader with an integrated fluidics system.

Step-by-Step Protocol:

  • Cell Plating: Seed the 5-HT2AR-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and add 100 µL of the Fluo-4 AM dye solution (prepared in assay buffer) to each well. Incubate for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells twice with assay buffer. Add 100 µL of 1-Benzoyl-4,4'-bipiperidine or a known antagonist (e.g., Risperidone) at various concentrations to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of Serotonin (at its EC80 concentration) into the wells.

    • Immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the antagonist concentration.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Comparative Data Analysis

The data generated from the binding and functional assays should be compiled into a clear, comparative format. This allows for an at-a-glance assessment of the compound's potency and selectivity.

Table 1: Comparative Inhibitory Profile at CNS Receptors

Compound D2R Ki (nM) 5-HT2A Ki (nM) σ1R Ki (nM) 5-HT2A Functional IC50 (nM)
1-Benzoyl-4,4'-bipiperidine 125.5 15.2 450.8 25.6
Haloperidol 1.8 50.3 3.5 75.1
Risperidone 3.5 0.2 850.1 0.5
NE-100 >10,000 >10,000 1.1 >10,000

(Note: Data are representative and for illustrative purposes.)

Interpretation of Results: From this hypothetical data, we can infer that 1-Benzoyl-4,4'-bipiperidine shows a preference for the 5-HT2A receptor over the D2 and σ1 receptors. Its potency at 5-HT2A is notable, though not as high as the gold-standard comparator, Risperidone. The functional assay confirms its antagonistic activity at this receptor. The compound is significantly less potent at the D2 receptor compared to both Haloperidol and Risperidone, suggesting a potentially "atypical" profile with a lower risk of extrapyramidal side effects.

Signaling Pathway Context

Understanding the downstream effects of receptor modulation is crucial. The diagram below illustrates the canonical signaling pathways for the D2 and 5-HT2A receptors, which are the primary targets of atypical antipsychotics.

G cluster_0 Atypical Antipsychotic Action cluster_1 5-HT2A Receptor Pathway (Gq-coupled) cluster_2 Dopamine D2 Receptor Pathway (Gi-coupled) Compound 1-Benzoyl-4,4'-bipiperidine (or Risperidone) HT2A 5-HT2A Receptor Compound->HT2A Antagonist D2R D2 Receptor Compound->D2R Antagonist PLC Phospholipase C (PLC) HT2A->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Serotonin Serotonin Serotonin->HT2A AC Adenylyl Cyclase (AC) D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Dopamine Dopamine Dopamine->D2R

Caption: Antagonism of 5-HT2A and D2 receptor signaling pathways.

This diagram illustrates how an antagonist like 1-Benzoyl-4,4'-bipiperidine would block the downstream signaling cascades initiated by serotonin and dopamine, respectively. Blockade of the Gq-coupled 5-HT2A receptor prevents the increase in intracellular calcium, while blockade of the Gi-coupled D2 receptor leads to a disinhibition of adenylyl cyclase, thereby increasing cAMP levels. The balance of these two effects is a key concept in the mechanism of action of atypical antipsychotics.[17][18]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound 1-Benzoyl-4,4'-bipiperidine. The provided protocols for binding and functional assays, coupled with a logical framework for data interpretation, enable a thorough characterization of its inhibitory profile.

Based on our illustrative data, 1-Benzoyl-4,4'-bipiperidine emerges as a promising lead compound with a selective antagonist profile for the 5-HT2A receptor. Its lower affinity for the D2 receptor compared to established antipsychotics suggests a potentially favorable side-effect profile.

Future experimental steps should include:

  • Broader Selectivity Screening: Profiling the compound against a wider panel of CNS receptors and transporters to fully assess its off-target activities.

  • In Vivo Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Preclinical Efficacy Models: Evaluating the compound in animal models of psychosis or other relevant CNS disorders.

By following this structured benchmarking process, researchers can efficiently and accurately evaluate the therapeutic potential of new chemical entities, accelerating the journey from discovery to clinical application.

References

  • Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. PubMed. Available at: [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

  • Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. Available at: [Link]

  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. PMC. Available at: [Link]

  • 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Dopamine D2 receptors as treatment targets in schizophrenia. PubMed. Available at: [Link]

  • "Selective" serotonin 5-HT2A receptor antagonists. PubMed Central. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. PubMed Central. Available at: [Link]

  • Dopamine antagonist. Wikipedia. Available at: [Link]

  • Serotonin 5-HT2A receptor antagonist. Wikipedia. Available at: [Link]

  • Dopamine D2 receptors as treatment targets in schizophrenia. PubMed. Available at: [Link]

  • Atypical antipsychotics: mechanism of action. PubMed. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. Available at: [Link]

  • Atypical Antipsychotics: Mechanism of Action | Focus. Psychiatry Online. Available at: [Link]

  • Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. Available at: [Link]

  • Sigma-1 receptor. Wikipedia. Available at: [Link]

  • 1-Benzyl-4-carbamoyl-4-piperidinopiperidine | C18H27N3O | CID 74480. PubChem. Available at: [Link]

  • D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Sanford Burnham Prebys. Available at: [Link]

  • Atypical antipsychotic. Wikipedia. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Publications. Available at: [Link]

  • What are 5-HT2A receptor antagonists and how do they work? Patsnap Synapse. Available at: [Link]

Sources

A Senior Scientist's Guide to the Synthesis of 1-Benzoyl-4,4'-bipiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Benzoyl-4,4'-bipiperidine Scaffold

The 1-Benzoyl-4,4'-bipiperidine moiety is a recurring and valuable structural motif in medicinal chemistry. As a derivative of the 4,4'-bipiperidine core, it serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including potent antagonists for various receptors and inhibitors for enzymes. The benzoyl group not only provides a convenient handle for further molecular elaboration but also modulates the physicochemical properties of the parent bipiperidine, influencing its solubility, metabolic stability, and binding interactions.

Given its importance, the efficient and scalable synthesis of 1-Benzoyl-4,4'-bipiperidine is a subject of considerable interest in process chemistry and drug discovery. The selection of a synthetic route is a critical decision, dictated by factors such as the availability and cost of starting materials, reaction efficiency, operational safety, and environmental impact. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Route 1: The Direct Pathway - N-Acylation of 4,4'-Bipiperidine

The most conceptually straightforward approach to 1-Benzoyl-4,4'-bipiperidine is the direct N-benzoylation of the commercially available 4,4'-bipiperidine. This method leverages the nucleophilicity of the secondary amine on the piperidine ring to react with an activated benzoic acid derivative.

Causality and Mechanistic Insight

This synthesis is typically performed under Schotten-Baumann conditions, which involve the reaction of an amine with an acyl chloride in the presence of an aqueous base. The base serves a dual purpose: it neutralizes the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product, and it maintains the amine in its deprotonated, nucleophilic state. The reaction is generally fast, high-yielding, and amenable to scale-up. The primary challenge lies in achieving mono-acylation, as the product itself contains a secondary amine that could potentially react further. However, the electron-withdrawing effect of the newly introduced benzoyl group significantly reduces the nucleophilicity of the second nitrogen atom, making di-acylation a less favorable side reaction under controlled conditions.

G cluster_start Starting Materials cluster_process Process cluster_product Product SM1 4,4'-Bipiperidine P1 Schotten-Baumann Reaction (N-Acylation) SM1->P1 SM2 Benzoyl Chloride SM2->P1 SM3 Aqueous Base (e.g., NaOH) SM3->P1 FP 1-Benzoyl-4,4'-bipiperidine P1->FP

Caption: Workflow for Direct N-Acylation (Route 1).

Experimental Protocol: N-Benzoylation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4,4'-bipiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or water.

  • Basification: Add an aqueous solution of sodium hydroxide (2.0-2.5 eq) to the flask and cool the mixture to 0-5 °C in an ice bath.[1]

  • Acylation: Slowly add benzoyl chloride (1.0-1.1 eq) dropwise via the addition funnel, ensuring the internal temperature remains below 10 °C.[1] Vigorous stirring is essential to ensure proper mixing of the biphasic system.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Separate the organic layer. If water was used as the solvent, extract the aqueous mixture multiple times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography to yield pure 1-Benzoyl-4,4'-bipiperidine.

Route 2: The Convergent Approach - Reductive Amination and Cyclization

An alternative strategy involves constructing the 4,4'-bipiperidine core first, often from more readily available or less expensive precursors, followed by the final N-benzoylation step. A prominent method in this category is the reductive amination between a protected 4-piperidone and a second piperidine molecule.

Causality and Mechanistic Insight

This route typically begins with 1-benzyl-4-piperidone. The benzyl group serves as a robust protecting group for the nitrogen, preventing self-condensation and other side reactions. The piperidone is first reacted with piperidine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form an enamine intermediate.[2] This enamine is then reduced to the saturated 1-benzyl-4,4'-bipiperidine. The reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or, more commonly in industrial settings, catalytic hydrogenation (e.g., H₂/Pd-C).[2] The final two steps involve the removal of the benzyl protecting group (debenzylation), typically via hydrogenolysis, to yield 4,4'-bipiperidine, which is then benzoylated as described in Route 1.

G cluster_start Starting Materials cluster_process Process Steps cluster_product Final Product SM1 1-Benzyl-4-piperidone P1 Enamine Formation (Acid Catalyst) SM1->P1 SM2 Piperidine SM2->P1 P2 Reduction (e.g., LiAlH4, H2/Pd-C) P1->P2 Intermediate: 1-Benzyl-4-(piperidin-1-yl)- 1,2,3,6-tetrahydropyridine P3 Debenzylation (Hydrogenolysis) P2->P3 Intermediate: 1-Benzyl-4,4'-bipiperidine P4 N-Benzoylation P3->P4 Intermediate: 4,4'-Bipiperidine FP 1-Benzoyl-4,4'-bipiperidine P4->FP

Caption: Workflow for Reductive Amination Pathway (Route 2).

Experimental Protocol: Reductive Amination and Subsequent Steps
  • Enamine Formation: In a flask equipped with a Dean-Stark apparatus, combine 1-benzyl-4-piperidone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a solvent like benzene or toluene.[2] Reflux the mixture for several hours, collecting the water that is formed.[2]

  • Reduction (using LiAlH₄): Cool the reaction mixture. In a separate, dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.[2] Slowly add the enamine solution from the previous step to the LiAlH₄ suspension at 0-10 °C. After the addition, allow the reaction to proceed at room temperature or with gentle heating for 4-6 hours.[2]

  • Workup (LiAlH₄): Carefully quench the reaction by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.

  • Debenzylation: Dissolve the crude 1-benzyl-4,4'-bipiperidine in a solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete. Filter the catalyst through Celite and concentrate the solvent to obtain 4,4'-bipiperidine.

  • N-Benzoylation: Follow the procedure outlined in Route 1.

Route 3: The Classical Approach - Reductive Dimerization of Pyridine

Causality and Mechanistic Insight

The reduction of pyridine with sodium metal in absolute ethanol is a historical yet effective method for generating piperidine derivatives.[1] In the context of bipiperidine synthesis, the reaction proceeds through a radical anion mechanism where two pyridine molecules couple before being fully reduced. This method is powerful but employs harsh and hazardous reagents (elemental sodium), making it less favorable in modern laboratories without specialized equipment and safety protocols. The resulting mixture of piperidines and bipiperidines requires careful purification. Once isolated, the 4,4'-bipiperidine is benzoylated as per Route 1. More modern approaches might involve palladium-catalyzed homocoupling of 4-halopyridines to form 4,4'-bipyridine, which is then catalytically hydrogenated to 4,4'-bipiperidine.[3]

G cluster_start Starting Material cluster_process Process Steps cluster_product Final Product SM1 Pyridine P1 Reductive Dimerization (e.g., Na/EtOH) SM1->P1 P2 Isolation of 4,4'-Bipiperidine P1->P2 P3 N-Benzoylation P2->P3 FP 1-Benzoyl-4,4'-bipiperidine P3->FP

Caption: Workflow for Reductive Dimerization of Pyridine (Route 3).

Comparative Data Summary

FeatureRoute 1: Direct N-AcylationRoute 2: Reductive AminationRoute 3: Pyridine Dimerization
Key Starting Materials 4,4'-Bipiperidine, Benzoyl Chloride1-Benzyl-4-piperidone, PiperidinePyridine, Sodium Metal
Commercial Availability Moderate to HighHighHigh
Relative Cost Potentially High (Bipiperidine)ModerateLow
Number of Steps 13-42-3
Key Reagents NaOH, Benzoyl Chloridep-TsOH, LiAlH₄ or H₂/Pd-CSodium Metal, Ethanol
Typical Overall Yield High (>85%)Moderate (50-70%)Low to Moderate (20-40%)
Scalability ExcellentGoodPoor (Safety Concerns)
Safety & Handling Standard; handle acyl chloride with care.Requires handling of LiAlH₄ (pyrophoric) or hydrogenation equipment.Highly hazardous; requires handling of elemental sodium.

Expert Analysis and Recommendations

The choice of synthesis route for 1-Benzoyl-4,4'-bipiperidine is a classic example of the trade-off between step-economy and starting material cost.

  • For Lab-Scale and Rapid Synthesis: Route 1 (Direct N-Acylation) is unequivocally the superior choice. Its simplicity, high yield, and ease of execution make it ideal for medicinal chemistry applications where speed and material availability are paramount. The higher cost of 4,4'-bipiperidine is often justified by the significant reduction in labor and time.

  • For Process Development and Cost Optimization: Route 2 (Reductive Amination) presents a more compelling case for larger-scale synthesis where cost per gram is a critical driver. The starting materials, 1-benzyl-4-piperidone and piperidine, are considerably cheaper than 4,4'-bipiperidine. While the multi-step process lowers the overall yield and increases unit operations, the cost savings on raw materials can be substantial. The substitution of pyrophoric LiAlH₄ with catalytic hydrogenation further enhances the safety and scalability of this route.

  • For Academic or Exploratory Synthesis: Route 3 (Pyridine Dimerization) is largely of historical and academic interest. The significant safety hazards associated with the use of large quantities of sodium metal, coupled with typically low yields and difficult purifications, make it impractical for most modern applications. However, the underlying principles of reductive coupling remain relevant, and modern catalytic variants for bipyridine synthesis are an active area of research.[3]

Conclusion

The synthesis of 1-Benzoyl-4,4'-bipiperidine can be approached from several distinct angles. For drug discovery and rapid analog synthesis, the direct N-acylation of 4,4'-bipiperidine is the most efficient and reliable method. For large-scale manufacturing where economic factors are dominant, a convergent strategy involving the construction of the bipiperidine core via reductive amination offers a more cost-effective, albeit more complex, alternative. A thorough evaluation of project goals, available resources, and safety infrastructure should guide the final selection of the synthetic pathway.

References

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google P
  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
  • Benzoyl piperidine - Organic Syntheses Procedure. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC - PubMed Central. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. [Link]

  • The Essential Role of 4,4'-Bipyridine in Modern Chemical Synthesis. [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. [Link]

  • New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation - PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.